Product packaging for 1-(2-Ethoxyethyl)-1,4-diazepane(Cat. No.:CAS No. 1094643-96-5)

1-(2-Ethoxyethyl)-1,4-diazepane

Cat. No.: B3081037
CAS No.: 1094643-96-5
M. Wt: 172.27 g/mol
InChI Key: OJAIXSSHAFZQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Ethoxyethyl)-1,4-diazepane is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O B3081037 1-(2-Ethoxyethyl)-1,4-diazepane CAS No. 1094643-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethoxyethyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-12-9-8-11-6-3-4-10-5-7-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAIXSSHAFZQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1,4-diazepane: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(2-Ethoxyethyl)-1,4-diazepane is limited in publicly available literature. This guide has been compiled by leveraging data from structurally similar compounds and established chemical principles to provide a comprehensive overview for research and development purposes.

Introduction

1,4-Diazepane, also known as homopiperazine, is a seven-membered heterocyclic saturated ring system containing two nitrogen atoms at positions 1 and 4. This core structure is a key building block in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, and antihistaminic effects. The functionalization of the nitrogen atoms, particularly through N-alkylation, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

This technical guide focuses on this compound, an N-substituted derivative of the 1,4-diazepane core. While this specific compound is not extensively documented as a standalone entity, its structural motif is incorporated into more complex, pharmacologically active molecules. This document will provide a detailed account of its chemical structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential reactivity and role as an intermediate in drug discovery.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a 1,4-diazepane ring with a 2-ethoxyethyl group attached to one of the nitrogen atoms.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₂₀N₂O

  • SMILES: CCOCCN1CCCNCC1

  • InChI Key: Based on its structure, a unique InChI key can be generated.

While a specific CAS Number for this compound is not readily found, this moiety is a key component of more complex molecules such as Emedastine, a known antihistamine.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from data available for the closely related analog, 1-(2-Methoxyethyl)-1,4-diazepane, and adjusted for the presence of the ethoxy group.

PropertyPredicted ValueNotes
Molecular Weight 172.27 g/mol Calculated from the molecular formula.
Boiling Point ~225-235 °CEstimated based on the predicted boiling point of 1-(2-Methoxyethyl)-1,4-diazepane (217.6±25.0 °C). The larger ethoxy group would slightly increase the boiling point.[1]
Density ~0.91-0.93 g/cm³Estimated based on the predicted density of 1-(2-Methoxyethyl)-1,4-diazepane (0.921±0.06 g/cm³).[1]
pKa ~10.4-10.7The basicity is primarily determined by the nitrogen atoms of the diazepane ring. This is a typical range for a secondary/tertiary amine in such a system. The value is estimated based on the pKa of 1-(2-Methoxyethyl)-1,4-diazepane (10.56±0.20).[1]
LogP ~0.5-1.0The ethoxy group increases lipophilicity compared to a methoxy group.
Solubility Soluble in water and polar organic solvents.The presence of the ether oxygen and the two nitrogen atoms allows for hydrogen bonding, conferring aqueous solubility.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the N-alkylation of 1,4-diazepane (homopiperazine) with a suitable 2-ethoxyethyl electrophile, such as 1-bromo-2-ethoxyethane or 2-ethoxyethyl tosylate. The use of a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane, would be the preferred starting material to ensure mono-alkylation.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 1-Boc-1,4-diazepane.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A 1-Boc-1,4-diazepane C 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B 1-Bromo-2-ethoxyethane B->C D This compound C->D Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane

  • To a solution of 1-Boc-1,4-diazepane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) as a base.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-2-ethoxyethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve the purified 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5.0 eq) or a saturated solution of HCl in diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure if necessary.

Reactivity and Potential Applications

This compound possesses two nucleophilic nitrogen atoms and an ether linkage. The secondary amine is the more reactive site for further functionalization, such as acylation, alkylation, or arylation. The tertiary amine can also participate in reactions, such as salt formation or quaternization.

The primary application of this compound is as a synthon in the development of more complex molecules with therapeutic potential. Its structure provides a versatile scaffold that can be elaborated to interact with various biological targets. For instance, the core structure is found in compounds designed as H1-antihistamines.

Biological Activity and Signaling Pathways

While the biological activity of this compound itself has not been reported, its presence in known pharmacologically active compounds suggests that this fragment contributes to the overall molecular interactions with biological targets. For example, derivatives of this molecule are known to act as antagonists at histamine H1 receptors.

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR) like the H1 histamine receptor, where a ligand containing the this compound moiety could act as an antagonist.

G cluster_0 Cell Membrane GPCR Histamine H1 Receptor (GPCR) Gq Gq protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine (Agonist) Histamine->GPCR Binds and Activates Antagonist This compound Derivative (Antagonist) Antagonist->GPCR Binds and Blocks Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Allergic Reaction) Ca_release->Response PKC->Response

Figure 2: Hypothetical role in a GPCR signaling pathway.

Conclusion

This compound is a valuable, albeit under-documented, chemical entity. Its structural features make it an attractive building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of GPCR-targeted drug discovery. The predictive data and synthetic protocols provided in this guide offer a solid foundation for researchers and scientists to explore the chemistry and potential of this versatile molecule. Further experimental validation of its properties and biological activity is warranted and could unveil new avenues for drug development.

References

Synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for 1-(2-Ethoxyethyl)-1,4-diazepane, a substituted diazepane with potential applications in medicinal chemistry and drug development. Due to the absence of a specific, documented synthesis for this exact molecule in the reviewed literature, this guide presents a logical and experimentally sound approach based on established N-alkylation methodologies for similar 1,4-diazepane scaffolds. The protocols and data herein are representative and aim to provide a solid foundation for the successful synthesis and characterization of the target compound.

Overview of the Synthetic Strategy

The proposed synthesis of this compound proceeds via a direct N-alkylation of the commercially available 1,4-diazepane. This approach is favored for its straightforwardness and the ready availability of the starting materials. The core of this synthesis is the nucleophilic substitution reaction where one of the secondary amine nitrogens of the 1,4-diazepane ring attacks the electrophilic carbon of a 2-ethoxyethyl halide.

To control the selectivity and prevent dialkylation, a mono-protected 1,4-diazepane derivative, such as 1-Boc-1,4-diazepane, is the recommended starting material. The synthesis, therefore, involves three key steps:

  • N-Alkylation: Reaction of 1-Boc-1,4-diazepane with a suitable 2-ethoxyethyl halide.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

  • Purification and Characterization: Isolation and verification of the final product.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (Intermediate 2)

Reaction:

A solution of 1-Boc-1,4-diazepane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) is treated with a base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to act as a proton scavenger. To this mixture, 2-bromoethoxyethane (or 2-chloroethoxyethane) (1.1-1.2 eq) is added. The reaction mixture is then heated to a temperature between 60-80 °C and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

Work-up and Purification:

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane.

Step 2: Synthesis of this compound (Target Compound 3)

Reaction:

The purified 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (1.0 eq) is dissolved in a solvent such as dichloromethane (DCM) or ethyl acetate. An excess of a strong acid, for example, trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane), is added to the solution. The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

Work-up and Purification:

After the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The residue is then dissolved in water and basified to a pH of >10 with a suitable base, such as sodium hydroxide. The aqueous layer is extracted multiple times with an organic solvent like dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the final product, this compound. Further purification, if necessary, can be achieved through distillation or crystallization.

Data Presentation

The following table summarizes the expected inputs and outputs for the proposed synthesis. The yield and purity are representative values based on similar reported N-alkylation and deprotection reactions of 1,4-diazepane derivatives.

StepReactantsProductReagents & ConditionsExpected Yield (%)Expected Purity (%)
11-Boc-1,4-diazepane, 2-Bromoethoxyethane1-Boc-4-(2-ethoxyethyl)-1,4-diazepaneK₂CO₃, Acetonitrile, 70 °C, 18h75-85>95 (after column)
21-Boc-4-(2-ethoxyethyl)-1,4-diazepaneThis compoundTrifluoroacetic Acid, Dichloromethane, rt, 3h85-95>98

Visualization of the Synthetic Pathway

The logical workflow for the synthesis of this compound is illustrated in the following diagram.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 1_Boc_1_4_diazepane 1-Boc-1,4-diazepane Intermediate_2 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane 1_Boc_1_4_diazepane->Intermediate_2 N-Alkylation K₂CO₃, CH₃CN 2_Bromoethoxyethane 2-Bromoethoxyethane 2_Bromoethoxyethane->Intermediate_2 Final_Product_3 This compound Intermediate_2->Final_Product_3 Deprotection TFA, DCM

Caption: Proposed synthesis of this compound.

This guide provides a comprehensive and actionable framework for the synthesis of this compound. The outlined procedures are based on well-established chemical principles and are readily adaptable for laboratory execution. Successful implementation of this pathway will enable researchers to access this novel compound for further investigation in various scientific and developmental contexts.

Technical Guide: Physicochemical and Synthetic Profile of 1-(2-Ethoxyethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Ethoxyethyl)-1,4-diazepane is a disubstituted diazepane derivative. The 1,4-diazepane core is a seven-membered heterocyclic scaffold containing two nitrogen atoms at positions 1 and 4. This structural motif is of interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. The ethoxyethyl substituent at the 1-position is expected to influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its pharmacological profile.

This technical guide aims to provide a summary of the predicted physicochemical characteristics and a general synthetic approach for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Characteristics

Due to the absence of experimental data for this compound, the following table summarizes the predicted properties of its close structural analog, 1-(2-Methoxyethyl)-1,4-diazepane (CAS Number: 927802-38-8)[1]. These values can serve as an estimation for the target compound.

PropertyPredicted Value for 1-(2-Methoxyethyl)-1,4-diazepane
Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol [1]
Boiling Point 217.6 ± 25.0 °C[1]
Density 0.921 ± 0.06 g/cm³[1]
pKa 10.56 ± 0.20[1]
Refractive Index 1.4775[1]

Synthesis Methodology

A specific experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and plausible synthetic route can be conceptualized based on established methods for the N-alkylation of 1,4-diazepane (also known as homopiperazine).

A common approach involves the reaction of 1,4-diazepane with a suitable ethoxyethylating agent, such as 2-bromoethyl ethyl ether or 2-chloroethyl ethyl ether. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

General Experimental Protocol:

  • Reaction Setup: To a solution of 1,4-diazepane in a suitable aprotic solvent (e.g., acetonitrile, DMF), add a base (e.g., potassium carbonate, triethylamine).

  • Addition of Alkylating Agent: Slowly add a stoichiometric equivalent of 2-haloethyl ethyl ether (e.g., 2-bromoethyl ethyl ether) to the reaction mixture at room temperature.

  • Reaction Progression: Stir the mixture at room temperature or with gentle heating to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired this compound.

G General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 1,4-Diazepane 1,4-Diazepane N-Alkylation N-Alkylation 1,4-Diazepane->N-Alkylation 2-Bromoethyl ethyl ether 2-Bromoethyl ethyl ether 2-Bromoethyl ethyl ether->N-Alkylation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-Alkylation Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->N-Alkylation Work-up Work-up N-Alkylation->Work-up Reaction Completion Purification Purification Work-up->Purification Crude Product This compound This compound Purification->this compound Purified Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the specific biological activities or the involvement of this compound in any signaling pathways. The broader class of 1,4-diazepanes has been investigated for a wide range of biological targets, and therefore, this compound could be a candidate for screening in various pharmacological assays.

Conclusion

This compound is a chemical entity for which specific experimental data is lacking. This guide has provided a profile based on the predicted properties of a close structural analog and a general synthetic methodology. Researchers interested in this compound are encouraged to perform experimental studies to determine its precise physicochemical characteristics, develop a specific and optimized synthesis protocol, and investigate its potential biological activities. The information presented here serves as a foundational resource to guide such future research endeavors.

References

An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 1-(2-Ethoxyethyl)-1,4-diazepane

This technical guide provides a comprehensive overview of this compound, a substituted diamine belonging to the 1,4-diazepane class of compounds. Due to the limited availability of data for this specific molecule, this guide draws upon information from closely related N-substituted 1,4-diazepanes and general synthetic methodologies for this compound class. The content is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValue (Estimated)Reference Compound(s)
Molecular Formula C₉H₂₀N₂O-
Molecular Weight 172.27 g/mol -
Boiling Point 220-230 °C (Predicted)1-(2-Methoxyethyl)-1,4-diazepane (217.6±25.0 °C)[1]
Density 0.93-0.95 g/cm³ (Predicted)1-(2-Methoxyethyl)-1,4-diazepane (0.921±0.06 g/cm³)[1]
pKa 10.5-10.7 (Predicted for the most basic nitrogen)1-(2-Methoxyethyl)-1,4-diazepane (10.56±0.20)[1]
Solubility Soluble in water and polar organic solventsGeneral property of small amines and ethers

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 1,4-diazepane. A general experimental protocol is outlined below.

Reaction: N-alkylation of 1,4-diazepane with 1-bromo-2-ethoxyethane.

Experimental Protocol:

  • Materials:

    • 1,4-Diazepane (1.0 eq)

    • 1-bromo-2-ethoxyethane (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 1,4-diazepane in the chosen solvent, add the base.

    • Stir the mixture at room temperature under an inert atmosphere.

    • Slowly add 1-bromo-2-ethoxyethane to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the solid by-products (e.g., KBr).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product 1_4_diazepane 1,4-Diazepane mixing Mixing and Stirring 1_4_diazepane->mixing bromoethane 1-bromo-2-ethoxyethane bromoethane->mixing base Base (e.g., K₂CO₃) base->mixing solvent Solvent (e.g., CH₃CN) solvent->mixing heating Heating (60-80°C) mixing->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring workup Work-up (Filtration, Evaporation) monitoring->workup purification Purification (Chromatography/Distillation) workup->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Biological and Pharmacological Context

While specific biological data for this compound is not available, the 1,4-diazepane scaffold is a core structure in many biologically active compounds. Derivatives of 1,4-diazepane have been reported to exhibit a wide range of pharmacological activities.

  • Antihistaminic Activity: A more complex molecule containing the this compound moiety has shown potent H1-antihistaminic activity[2]. This suggests that the title compound could serve as a fragment or lead compound in the development of new antihistamines.

  • Central Nervous System (CNS) Activity: 1,4-Diazepines are known to interact with benzodiazepine receptors in the CNS[3]. Depending on the substitution pattern, these compounds can act as anxiolytics, anticonvulsants, or antipsychotics[4][5].

  • Other Potential Activities: Various derivatives of 1,4-diazepines have been investigated for a range of other biological effects, including antibacterial, antifungal, and anticancer properties[4][6].

Hypothesized Signaling Pathway (based on H1-Antihistaminic Activity):

As an H1-antihistamine, a compound containing the this compound structure would likely act as an inverse agonist at the H1 histamine receptor. This would block the downstream signaling cascade initiated by histamine.

G Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Activates Gq_11 Gq/11 H1_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response Compound 1-(2-Ethoxyethyl)- 1,4-diazepane Derivative Compound->H1_Receptor Inhibits

Caption: Hypothesized H1 receptor signaling pathway and point of inhibition.

Conclusion

This compound is a molecule of interest due to its relationship with the pharmacologically significant 1,4-diazepane class. While direct experimental data is scarce, its synthesis can be readily achieved through standard N-alkylation procedures. Based on the activity of related compounds, it holds potential as a building block for the development of novel therapeutics, particularly in the areas of antihistamines and CNS-active agents. Further research is warranted to fully elucidate its physicochemical properties and biological activity profile.

References

Molecular weight and formula of 1-(2-Ethoxyethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and structural characteristics of 1-(2-Ethoxyethyl)-1,4-diazepane. The content is tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a disubstituted cyclic diamine. The core of this molecule is a 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. An ethoxyethyl group is attached to one of the nitrogen atoms. Based on its structure, the chemical formula and molecular weight have been determined.

Table 1: Molecular Formula and Weight of this compound

ParameterValue
Chemical FormulaC₉H₂₀N₂O
Molecular Weight172.27 g/mol

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007, Oxygen: 15.999).

At present, detailed experimental data for this compound is not extensively available in public literature, suggesting it is a novel or less-studied compound.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is via the N-alkylation of a protected 1,4-diazepane precursor. A detailed experimental protocol for this proposed synthesis is outlined below.

2.1. Materials and Reagents

  • 1-Boc-1,4-diazepane

  • 2-Bromoethyl ethyl ether

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

2.2. Experimental Procedure

The synthesis can be conceptualized as a two-step process: N-alkylation followed by deprotection.

Step 1: N-Alkylation of 1-Boc-1,4-diazepane

  • To a solution of 1-Boc-1,4-diazepane (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

  • To this suspension, add 2-bromoethyl ethyl ether (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (3-5 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Table 2: Summary of Proposed Synthesis Steps

StepReactantsReagentsKey ConditionsProduct
Alkylation1-Boc-1,4-diazepane, 2-Bromoethyl ethyl etherK₂CO₃, Acetonitrile60-70 °C, 12-18 hours1-Boc-4-(2-ethoxyethyl)-1,4-diazepane
Deprotection1-Boc-4-(2-ethoxyethyl)-1,4-diazepaneTrifluoroacetic acid, Dichloromethane0 °C to room temperature, 2-4 hoursThis compound

Visualized Synthesis Workflow

The logical flow of the proposed synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_deprotection Step 2: Deprotection Reactants_A 1-Boc-1,4-diazepane + 2-Bromoethyl ethyl ether Product_A 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane Reactants_A->Product_A 60-70 °C Reagents_A K₂CO₃, Acetonitrile Reagents_A->Reactants_A Reactants_B 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane Product_A->Reactants_B Purification Product_B This compound Reactants_B->Product_B 0 °C to RT Reagents_B Trifluoroacetic acid (TFA), Dichloromethane (DCM) Reagents_B->Reactants_B

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Research and Development

Derivatives of 1,4-diazepane are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. They are known to interact with various receptors and enzymes in the central nervous system. The introduction of an ethoxyethyl group can modulate the pharmacokinetic properties of the parent diazepane scaffold, such as its solubility, lipophilicity, and metabolic stability. This makes this compound a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Further research into this compound could explore its utility as a scaffold in the development of new drugs targeting a range of diseases.

Spectroscopic Analysis of 1-(2-Ethoxyethyl)-1,4-diazepane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 1-(2-Ethoxyethyl)-1,4-diazepane. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document focuses on predicted data and information from closely related analogs. The provided information is intended to serve as a foundational reference for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Chemical Structure and Properties

This compound is a substituted diazepane derivative. The core structure consists of a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a 2-ethoxyethyl group attached to one of the nitrogen atoms.

PropertyValue
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
IUPAC Name This compound

Predicted Spectroscopic Data

In the absence of direct experimental data, computational predictions can offer valuable insights into the expected spectroscopic characteristics of this compound.

Mass Spectrometry (MS)

Predictive models for a close analog, 1-(2-methoxyethyl)-1,4-diazepane, suggest the following potential adducts in mass spectrometry analysis. These can serve as a reference for interpreting the mass spectrum of the ethoxy analog.

AdductPredicted m/z
[M+H]⁺159.14918
[M+Na]⁺181.13112
[M-H]⁻157.13462
[M+NH₄]⁺176.17572
[M+K]⁺197.10506
[M]⁺158.14135

Data based on the predicted values for 1-(2-methoxyethyl)-1,4-diazepane.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, general methodologies for the characterization of similar organic molecules are well-established.

General Synthesis Workflow

The synthesis of substituted diazepanes often involves the reaction of a suitable diamine with an appropriate electrophile. A potential synthetic route to this compound could involve the N-alkylation of 1,4-diazepane (homopiperazine) with 2-bromoethyl ethyl ether.

cluster_reaction N-Alkylation Reaction cluster_purification Workup & Purification reagent1 1,4-Diazepane reaction Reaction Vessel reagent1->reaction Base reagent2 2-Bromoethyl ethyl ether reagent2->reaction product This compound purification Column Chromatography / Distillation product->purification reaction->product

Caption: General synthetic workflow for this compound.

Spectroscopic Analysis Workflow

Following synthesis and purification, the compound would typically be subjected to a series of spectroscopic analyses to confirm its identity and purity.

cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms analysis Spectral Interpretation nmr->analysis ir->analysis ms->analysis end Structural Confirmation analysis->end

Caption: Standard workflow for spectroscopic analysis of a synthesized compound.

Conclusion

The data presented in this guide are based on predictions and information from closely related compounds due to the current lack of direct experimental spectroscopic data for this compound in the public domain. Researchers working with this compound are encouraged to perform full spectroscopic characterization (NMR, IR, MS) to establish a definitive analytical profile. The provided information and workflows serve as a preliminary resource to guide synthetic and analytical efforts.

The Expanding Therapeutic Potential of Diazepane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has long been a cornerstone in medicinal chemistry. While historically associated with the anxiolytic and anticonvulsant properties of benzodiazepines like diazepam, recent research has unveiled a much broader spectrum of biological activities for diazepane derivatives. This technical guide provides an in-depth exploration of these emerging therapeutic potentials, focusing on their anticancer, antimicrobial, neuroprotective, and anticoagulant activities. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of the most promising compounds and visual representations of relevant biological pathways and workflows.

Anticancer Activities of Diazepane Derivatives

Several classes of diazepane derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a critical tyrosine kinase receptor involved in angiogenesis, a process essential for tumor growth and metastasis. Novel diazepam-bearing sulfonamide moieties have been identified as potent inhibitors of VEGFR-2.

Quantitative Data Summary:

CompoundTarget Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)Reference
5d HepG28.98 ± 0.10.10 ± 0.01[1]
HCT-1167.77 ± 0.1[1]
MCF-76.99 ± 0.1[1]
5c --0.12 ± 0.01[1]
Sorafenib (Reference) --0.10 ± 0.02[1]

Signaling Pathway:

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Diazepane Diazepane Derivative (e.g., Compound 5d) Diazepane->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Anticancer_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (for promising candidates) Start Synthesized Diazepane Derivatives MTT MTT Assay (Cell Viability/Cytotoxicity) Start->MTT IC50 Determine IC50 values MTT->IC50 Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) IC50->Flow_Cytometry Western_Blot Western Blot (Apoptosis Marker Analysis) IC50->Western_Blot Mechanism Elucidate Mechanism of Action Flow_Cytometry->Mechanism Western_Blot->Mechanism Xenograft Tumor Xenograft Model (e.g., in mice) Mechanism->Xenograft Tumor_Growth Monitor Tumor Growth and Animal Health Xenograft->Tumor_Growth Efficacy Evaluate In Vivo Efficacy Tumor_Growth->Efficacy Neuroprotection_Pathway cluster_neuron Stress Excitotoxic/Oxidative Stress Neuron Neuron Stress->Neuron Mitochondria Mitochondria Stress->Mitochondria induces Apoptosis Apoptosis Neuron->Apoptosis leads to GABAaR GABA-A Receptor Hyperpolarization Hyperpolarization (Reduced Excitability) GABAaR->Hyperpolarization CytC Cytochrome c Release Mitochondria->CytC Mitochondria->Apoptosis triggers Diazepane Diazepane Derivative Diazepane->GABAaR Modulates Diazepane->Mitochondria Acts on Diazepane->CytC Inhibits Survival Neuronal Survival Hyperpolarization->Survival Promotes

References

The 1,4-Diazepane Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility allows it to present substituents in a variety of spatial orientations, enabling interactions with a wide range of biological targets. This versatility has led to the development of numerous therapeutic agents with diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and anticoagulant effects. This technical guide provides a comprehensive overview of the 1,4-diazepane core, including its synthesis, biological activities with quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and synthetic workflows.

Therapeutic Applications and Biological Activities

Derivatives of the 1,4-diazepane scaffold have shown significant promise in several therapeutic areas. The following sections summarize the key findings and present quantitative data for representative compounds.

Anticoagulant Activity: Factor Xa Inhibition

A series of 1,4-diazepane derivatives have been identified as potent inhibitors of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade.[1] Inhibition of fXa is a key strategy for the development of novel anticoagulants.

CompoundfXa IC50 (nM)Reference
YM-967656.8[1]
Anticancer Activity

The 1,4-diazepane core is also a feature of several compounds with significant anticancer activity. Their mechanisms of action are varied and can include the induction of apoptosis and the inhibition of cell proliferation. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][2]oxazolo-[4,5-d]-pyrimidineVariousGI50: 0.9-1.9[3]
7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][2]oxazolo[4,5-d]pyrimidineVariousGI50: 0.9-1.9[3]
Compound 7cHepG-2, MCF-7, HCT-1164.4-13 µg/mL[4]
Compound 7eHepG-2, MCF-7, HCT-1164.4-13 µg/mL[4]
Compound 7fHepG-2, MCF-7, HCT-1164.4-13 µg/mL[4]
Sigma Receptor Modulation

1,4-Diazepane-based compounds have been developed as potent ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. The binding affinity of these compounds is a key measure of their potential therapeutic efficacy.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Reference
Benzofurane derivative 2c8-
Benzofurane derivative 3c8.028
Quinoline derivative 2d19-
Quinoline derivative 3d--

Synthesis of the 1,4-Diazepane Core

A variety of synthetic strategies have been developed for the construction of the 1,4-diazepane ring system. A common and efficient method involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent.

A general workflow for the synthesis of 1,4-diazepane derivatives is depicted below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1,2-Diamine 1,2-Diamine Condensation Condensation 1,2-Diamine->Condensation 1,3-Dielectrophile 1,3-Dielectrophile 1,3-Dielectrophile->Condensation 1,4-Diazepane Core 1,4-Diazepane Core Condensation->1,4-Diazepane Core Further Functionalization Further Functionalization 1,4-Diazepane Core->Further Functionalization Optional Substituted 1,4-Diazepane Substituted 1,4-Diazepane Further Functionalization->Substituted 1,4-Diazepane

A generalized synthetic workflow for 1,4-diazepane derivatives.

Detailed Synthetic Protocol: Synthesis of 1-(2-Bromobenzyl)azetidine-2-carboxamide

This protocol describes the synthesis of a key intermediate used in the preparation of novel azetidine-fused 1,4-diazepine derivatives.[5]

Materials:

  • Azetidine-2-carboxamide

  • 2-Bromobenzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

Procedure:

  • To a solution of azetidine-2-carboxamide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 2-bromobenzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 1-(2-bromobenzyl)azetidine-2-carboxamide.

Key Experimental Protocols

This section provides detailed methodologies for the key biological assays cited in this guide.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This assay determines the ability of a compound to inhibit the enzymatic activity of Factor Xa.

Materials:

  • Human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of human Factor Xa in Tris-HCl buffer.

  • Prepare serial dilutions of the test compounds in the same buffer.

  • In a 96-well microplate, add the Factor Xa solution to wells containing either the test compound or buffer (for control).

  • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Add the chromogenic substrate to all wells to initiate the enzymatic reaction.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • The rate of substrate cleavage is proportional to the Factor Xa activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Test compounds

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Sigma-1 Receptor Binding Assay

This assay measures the affinity of a compound for the sigma-1 receptor through competitive binding with a radiolabeled ligand.[8][9][10]

Materials:

  • Guinea pig brain membranes (as a source of sigma-1 receptors)

  • [3H]-(+)-Pentazocine (radioligand)

  • Tris-HCl buffer (pH 8.0)

  • Haloperidol (for determining non-specific binding)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare guinea pig brain membrane homogenates.

  • Prepare serial dilutions of the test compounds in the Tris-HCl buffer.

  • In test tubes, combine the brain membrane preparation, [3H]-(+)-pentazocine at a fixed concentration (e.g., 5 nM), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (e.g., 10 µM, for non-specific binding).

  • Incubate the mixture at 37°C for 150 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways

The therapeutic effects of 1,4-diazepane derivatives are often mediated through their interaction with specific signaling pathways. For instance, many antipsychotic drugs containing this scaffold target dopamine D2 receptors, which are G-protein coupled receptors (GPCRs).

Dopamine D2 Receptor Signaling Pathway

The activation of the dopamine D2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Dopamine Dopamine (Agonist) Dopamine->D2R Binds to

Simplified signaling pathway of the Dopamine D2 receptor.

Conclusion

The 1,4-diazepane core continues to be a highly valuable scaffold in medicinal chemistry, providing a versatile platform for the design of novel therapeutic agents. Its ability to interact with a wide array of biological targets has led to the development of compounds with diverse pharmacological activities. The synthetic accessibility and the potential for extensive derivatization of the 1,4-diazepane ring system ensure its continued importance in the quest for new and improved drugs. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of homopiperazine (1,4-diazepane) and its derivatives, a class of compounds with significant therapeutic potential. The unique seven-membered diazepine ring of homopiperazine serves as a versatile scaffold in medicinal chemistry, leading to the development of agents targeting a range of biological systems. This document details their synthesis, structure-activity relationships (SAR), and pharmacological activities, with a focus on their applications in neuropharmacology and oncology.

Introduction to Homopiperazine and Diazepines

Homopiperazine, a cyclic diamine, is a privileged scaffold in drug design due to its unique conformational flexibility and ability to engage with various biological targets.[1] Its derivatives have been investigated for a wide array of therapeutic applications, including as antipsychotics, anxiolytics, anticancer agents, and inhibitors of various enzymes.[2][3] The diazepine ring system, in general, is a cornerstone of many marketed drugs, most notably the benzodiazepines, which act on the central nervous system.[4] This guide will focus on the synthesis, biological evaluation, and mechanisms of action of homopiperazine-containing compounds and related diazepines.

Synthesis of Homopiperazine Derivatives

The synthesis of homopiperazine derivatives typically involves the functionalization of the two nitrogen atoms within the diazepine ring. Common synthetic strategies include N-alkylation, N-arylation, and acylation reactions.

General Synthesis of 1-Arylhomopiperazines

A common route to 1-arylhomopiperazines involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and homopiperazine. This method allows for the introduction of a wide variety of substituted aryl groups.

N-Alkylation of Homopiperazine

The secondary amine of a monosubstituted homopiperazine can be readily alkylated using an alkyl halide in the presence of a base. This reaction is a versatile method for introducing diverse side chains, which can significantly influence the pharmacological properties of the final compound.

Pharmacological Activity and Structure-Activity Relationships

Homopiperazine derivatives have been extensively studied for their interactions with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are key targets in the treatment of neuropsychiatric disorders.

Dopamine Receptor Ligands

Many homopiperazine derivatives exhibit high affinity for dopamine D2 and D3 receptors, making them promising candidates for the development of antipsychotic and anti-Parkinsonian agents. The nature of the substituent on the homopiperazine ring plays a crucial role in determining the affinity and selectivity for these receptors.

Serotonin Receptor Ligands

Derivatives of homopiperazine have also been identified as potent ligands for various serotonin receptors, including 5-HT1A and 5-HT2A.[5] The affinity for these receptors can be modulated by altering the substituents on the homopiperazine scaffold, leading to compounds with potential antidepressant and anxiolytic properties.

Anticancer Activity

Recent studies have explored the potential of homopiperazine and diazepine derivatives as anticancer agents.[3][6] These compounds have shown cytotoxic activity against various cancer cell lines, and their mechanism of action is an active area of research.

Quantitative Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of selected homopiperazine and diazepine derivatives at various biological targets.

Table 1: Binding Affinities (Ki) of Homopiperazine Derivatives at Dopamine Receptors

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
11a -0.7-[7]
11b -1.2-[7]
11c -1.8-[7]
11f -3.9-[7]
11j -2.5-[7]
11k -3.1-[7]
LS-3-134 >300.2-[8]
WW-III-55 >100010-[8]

Table 2: Binding Affinities (Ki) of Homopiperazine and Related Derivatives at Serotonin Receptors

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)Reference
8a 10.51506.69[9]
8b 3.7765.28.35[9]
9 15.31250500[9]
11a 180289.710.2[9]
11b 100515.812.5[9]
20a 12.555.315.3[9]
20b 6.8933.511.8[9]
20c 4.5525.89.87[9]
26a 15.368.920.3[9]
26b 8.9545.618.7[9]
26c 6.5530.115.5[9]
29 5.5840.213.8[9]
30 18.715001100[9]
33a 30.525091.7[9]
33b 25.818085.6[9]
Compound 4 0.78--[10]
Compound 7 0.57--[10]
Compound 8 1.2--[11]
Compound 10 21.3--[11]

Table 3: Cytotoxic Activity (IC50) of Diazepine Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Dibenzodiazepine 8b BCAP370.9
Dibenzodiazepine 10q BCAP370.26-1.6[12]
Dibenzodiazepine 10q HeLa0.26-1.6[12]
Benzodiazepine 9 HCT-11616.19[13]
Benzodiazepine 9 MCF-717.16[13]
Diazepine 5 PC3-[4]

Experimental Protocols

Synthesis

To a solution of mono-substituted homopiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base such as potassium carbonate (2.0-3.0 eq). The appropriate alkyl halide (1.1-1.5 eq) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated homopiperazine derivative.[14][15][16]

Biological Assays

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., D2, 5-HT1A).[1]

  • Radioligand specific for the receptor (e.g., [3H]spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).[9]

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand for the receptor).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known, non-labeled ligand.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[17]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][19][20]

Objective: To measure the functional activity of a test compound at a Gq-coupled receptor by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 or HEK293 cells expressing 5-HT2A).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[21]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds at various concentrations.

  • A positive control agonist for the receptor.

  • A fluorescence plate reader with an injection module.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution of the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.[22]

  • Wash the cells with assay buffer to remove any excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Measure the baseline fluorescence for a short period.

  • Inject the test compound at various concentrations into the wells and immediately begin recording the fluorescence signal over time.

  • After a few minutes, inject a maximal concentration of a known agonist to determine the maximal response.

  • Analyze the data by calculating the change in fluorescence from baseline.

  • Plot the response against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response). For antagonists, the IC50 can be determined by measuring the inhibition of the agonist response.[23][24][25]

Signaling Pathways

The therapeutic effects of homopiperazine and related diazepine compounds are often mediated through their interaction with specific GPCRs, which in turn activate or inhibit downstream signaling cascades.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled receptor.[26][27] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[28][29] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[2]

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine / Agonist D2R D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates (βγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits (βγ) cAMP cAMP AC->cAMP K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx PKA PKA cAMP->PKA activates Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gi/o proteins.[30] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.[31][32] This signaling pathway is associated with the anxiolytic and antidepressant effects of 5-HT1A agonists.[33]

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

In contrast to the 5-HT1A receptor, the 5-HT2A receptor is coupled to Gq/11 proteins.[5][34] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway is involved in a variety of cellular processes, including neuronal excitation and plasticity.[35][36]

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Conclusion

Homopiperazine and its related diazepine analogs represent a rich and versatile class of compounds with significant potential in drug discovery. Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective ligands for a variety of biological targets. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for 1-(2-Ethoxyethyl)-1,4-diazepane as a Potential Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct catalytic applications of 1-(2-Ethoxyethyl)-1,4-diazepane are not yet documented in peer-reviewed literature. The following application notes and protocols are based on the catalytic activities of structurally related N-substituted 1,4-diazepane (homopiperazine) derivatives. These notes are intended to provide a foundational guide for researchers and scientists to explore the potential of this compound as a ligand in various catalytic transformations.

Introduction

1,4-Diazepane, also known as homopiperazine, is a seven-membered diamine that can serve as a versatile scaffold for the synthesis of bidentate or polydentate ligands for metal-catalyzed reactions. The nitrogen atoms of the diazepane ring can be functionalized to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The ethoxyethyl group in this compound introduces an additional potential coordination site (the ether oxygen), which could lead to unique ligand geometries and catalytic behaviors.

This document outlines potential catalytic applications of metal complexes incorporating this compound, based on analogous systems. The prospective applications include the catalytic hydrolysis of organophosphates, ring-opening polymerization of lactide, and the reduction of aldehydes.

Potential Catalytic Applications

Homopiperazine-based ligand-metal complexes have been shown to be effective catalysts for the neutralization of toxic organophosphorus compounds, such as nerve agents and pesticides.[1] The mechanism generally involves the metal center activating a water molecule to facilitate the nucleophilic attack on the phosphorus center of the organophosphate, leading to its hydrolysis. The this compound ligand could be used to form similar catalytic complexes.

Experimental Protocol: General Procedure for Catalytic Hydrolysis

  • Catalyst Preparation:

    • In an inert atmosphere (e.g., under argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).

    • Add a solution of a metal salt (e.g., CuCl₂, Zn(OAc)₂, 1.0 mmol) in methanol (5 mL) dropwise to the ligand solution with stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours to allow for complex formation.

    • The resulting metal complex can be isolated by solvent evaporation or precipitation and used as is or further purified.

  • Catalytic Hydrolysis Reaction:

    • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.4), dissolve the organophosphate substrate (e.g., paraoxon-ethyl) to a final concentration of 1 mM.

    • Add the prepared metal-diazepane complex to the substrate solution to a final catalyst concentration of 1-10 mol%.

    • Monitor the reaction progress by UV-Vis spectroscopy by following the increase in absorbance of the hydrolysis product (e.g., p-nitrophenolate at 400 nm) or by HPLC.

    • Determine the initial rate of hydrolysis and the catalyst turnover number (TON) and turnover frequency (TOF).

Table 1: Hypothetical Performance Data for a M-[this compound] Catalyst in Organophosphate Hydrolysis

EntryMetal Center (M)Catalyst Loading (mol%)SubstrateHalf-life (t₁/₂) (min)
1Cu(II)1Paraoxon-ethyl15
2Zn(II)1Paraoxon-ethyl25
3Cu(II)5Sarin simulant5

Note: The data in this table is hypothetical and serves as a template for presenting experimental results.

Titanium (IV), Zirconium (IV), and Hafnium (IV) complexes with homopiperazine-salan ligands have demonstrated activity as initiators for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer.[2][3] A bifunctional this compound derivative could be synthesized to act as a similar ligand.

Experimental Protocol: General Procedure for ROP of rac-Lactide

  • Ligand and Catalyst Synthesis:

    • Synthesize a salan-type ligand by reacting this compound with two equivalents of a substituted salicylaldehyde.

    • Prepare the Ti(IV) complex by reacting the synthesized ligand with one equivalent of Ti(OⁱPr)₄ at 80°C under an inert atmosphere to facilitate the removal of isopropanol.[2]

  • Polymerization Reaction:

    • In a glovebox, charge a reaction vessel with the Ti-[this compound-salan] complex (e.g., 0.01 mmol).

    • Add rac-lactide (e.g., 1.0 mmol) and a minimal amount of dry toluene to dissolve the reactants.

    • Stir the reaction mixture at a controlled temperature (e.g., 100°C).

    • After a set time, quench the reaction by adding an excess of methanol.

    • Precipitate the polymer by pouring the solution into cold methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

    • Analyze the polymer's molecular weight (Mn), polydispersity index (PDI) by gel permeation chromatography (GPC), and microstructure by ¹H NMR.

Table 2: Representative Data for ROP of rac-Lactide Catalyzed by Homopiperazine-Salan Metal Complexes

CatalystMonomer/Catalyst RatioConversion (%)Mn ( g/mol )PDI
Ti(OⁱPr)₂(L¹)1009515,0001.15
Zr(OⁱPr)₂(L¹)1009816,5001.10
Hf(OⁱPr)₂(L¹)1009214,8001.20

Note: L¹ represents a generic homopiperazine-salan ligand. Data is representative of what is found in the literature for similar systems.[2][3]

Titanium complexes of homopiperazine salan ligands have been reported to be efficient catalysts for the reduction of aldehydes.[4]

Experimental Protocol: General Procedure for Aldehyde Reduction

  • Catalyst Preparation:

    • Synthesize a TiCl₂ complex with a salan ligand derived from this compound.

  • Reduction Reaction:

    • In a dry reaction flask under an inert atmosphere, dissolve the aldehyde substrate (e.g., benzaldehyde, 1.0 mmol) in dry toluene (5 mL).

    • Add the Ti-diazepane catalyst (e.g., 5 mol%).

    • Add a suitable reducing agent (e.g., a silane).

    • Stir the reaction at a specified temperature (e.g., 55°C) for 24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction and work up to isolate the corresponding alcohol.

    • Determine the product yield.

Table 3: Hypothetical Data for Catalytic Reduction of Benzaldehyde

CatalystCatalyst Loading (mol%)Reducing AgentTime (h)Conversion (%)
TiCl₂(L²)5PhSiH₃24>99

Note: L² represents a generic salan ligand derived from this compound. Data is based on similar systems.[4]

Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Analysis diazepane This compound ligand Functionalized Ligand diazepane->ligand reagents Other Reagents (e.g., Salicylaldehyde) reagents->ligand metal_salt Metal Salt (e.g., Ti(OⁱPr)₄, CuCl₂) catalyst Metal-Diazepane Complex ligand->catalyst metal_salt->catalyst products Products (e.g., PLA, Alcohol) catalyst->products substrates Substrates (e.g., Lactide, Aldehyde) substrates->products analysis Product Characterization (NMR, GPC, GC-MS) products->analysis

Caption: General workflow for the synthesis and catalytic application of a metal complex with a 1,4-diazepane-based ligand.

catalytic_cycle catalyst M-L (Active Catalyst) intermediate1 Catalyst-Substrate Complex catalyst->intermediate1 + Substrate substrate Substrate product Product intermediate1->product Transformation product->catalyst - Product

References

Applications of 1-(2-Ethoxyethyl)-1,4-diazepane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Ethoxyethyl)-1,4-diazepane is a substituted cyclic diamine with significant potential in various fields of organic synthesis, particularly in medicinal chemistry and catalysis. The 1,4-diazepane core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents. The N-(2-ethoxyethyl) substituent introduces additional physicochemical properties, such as modified polarity and potential for further functionalization, making it an attractive building block for the synthesis of novel chemical entities. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Application Notes

Building Block for Bioactive Molecules via N-Arylation

The secondary amine functionality of this compound makes it an ideal nucleophile for N-arylation reactions, such as the Buchwald-Hartwig amination. This reaction allows for the facile construction of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceutical compounds. By coupling this compound with various aryl halides or triflates, a diverse library of N-aryl-N'-(2-ethoxyethyl)-1,4-diazepanes can be generated. These products can serve as final drug candidates or as intermediates for further synthetic elaboration. The 1,4-diazepane ring is a core component of many compounds targeting the central nervous system.

Bidentate Ligand in Transition Metal Catalysis

The two nitrogen atoms of the 1,4-diazepane ring can act as a bidentate ligand, coordinating to transition metals to form stable catalytic complexes. Such complexes can be employed in a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. The use of this compound as a ligand can influence the efficiency, selectivity, and substrate scope of the catalytic reaction. The ethoxyethyl side chain may also play a role in modulating the catalyst's solubility and stability.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from commercially available 1,4-diazepane.

Step 1: Mono-Boc Protection of 1,4-Diazepane

  • Materials: 1,4-Diazepane, Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1,4-diazepane (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford tert-butyl 1,4-diazepane-1-carboxylate.

Step 2: N-Alkylation and Deprotection

  • Materials: tert-Butyl 1,4-diazepane-1-carboxylate, 2-Bromoethyl ethyl ether, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromoethyl ethyl ether (1.1 eq) and heat the reaction to reflux for 16 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Dissolve the crude intermediate in DCM and add TFA (5.0 eq) at 0 °C.

    • Stir at room temperature for 4 hours.

    • Concentrate the reaction mixture and dissolve the residue in water.

    • Basify with 2M NaOH and extract with DCM.

    • Dry the organic layer and concentrate to give this compound.

StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
11,4-Diazepane, (Boc)₂O-DCM120 to RT85-95
2tert-Butyl 1,4-diazepane-1-carboxylate, 2-Bromoethyl ethyl etherNaH, TFATHF, DCM16 + 4Reflux, RT70-85

Table 1: Summary of reaction conditions and yields for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: N-Alkylation and Deprotection Diazepane 1,4-Diazepane Boc_Diazepane tert-Butyl 1,4-diazepane-1-carboxylate Diazepane->Boc_Diazepane DCM, 0°C to RT Boc2O (Boc)2O Boc2O->Boc_Diazepane Alkylated_Boc N-Boc-N'-(2-ethoxyethyl)-1,4-diazepane Boc_Diazepane->Alkylated_Boc NaH, THF, Reflux Bromoether 2-Bromoethyl ethyl ether Bromoether->Alkylated_Boc Final_Product This compound Alkylated_Boc->Final_Product TFA, DCM, RT

Caption: Synthetic workflow for this compound.

Protocol 2: Buchwald-Hartwig Amination using this compound

This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl bromide.

  • Materials: this compound, Aryl bromide, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.

    • Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

    • Add anhydrous toluene and seal the tube.

    • Remove the tube from the glovebox and heat the reaction mixture at 100 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Aryl BromideCatalyst Loading (mol%)LigandBaseSolventTime (h)Temp (°C)Yield (%)
4-Bromotoluene1.0XPhosNaOtBuToluene1810085-95
1-Bromo-4-methoxybenzene1.0XPhosNaOtBuToluene1610090-98
2-Bromopyridine1.5XPhosNaOtBuToluene2411075-85

Table 2: Representative examples of Buchwald-Hartwig amination with this compound.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Bromide Aryl Bromide Reaction_Vessel Reaction (Toluene, 100-110°C) Aryl_Bromide->Reaction_Vessel Diazepane This compound Diazepane->Reaction_Vessel Pd_Catalyst Pd2(dba)3 Pd_Catalyst->Reaction_Vessel Ligand XPhos Ligand->Reaction_Vessel Base NaOtBu Base->Reaction_Vessel Workup Workup & Purification Reaction_Vessel->Workup Product N-Aryl-N'-(2-ethoxyethyl)-1,4-diazepane Workup->Product

Caption: Workflow for Buchwald-Hartwig amination.

Protocol 3: Suzuki-Miyaura Coupling using this compound as a Ligand

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using a palladium complex of this compound as the catalyst.

  • Materials: Aryl halide (e.g., 4-bromobenzonitrile), Arylboronic acid (e.g., phenylboronic acid), Palladium(II) acetate (Pd(OAc)₂), this compound, Potassium carbonate (K₂CO₃), 1,4-Dioxane/Water mixture.

  • Procedure:

    • In a Schlenk tube, dissolve Pd(OAc)₂ (0.02 eq) and this compound (0.04 eq) in 1,4-dioxane and stir for 30 minutes to form the pre-catalyst.

    • Add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

    • Add water to the mixture (dioxane/water = 4:1).

    • Heat the reaction mixture to 80 °C for 6-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC or GC-MS.

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by flash column chromatography.

Aryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
4-BromobenzonitrilePhenylboronic acid2.0K₂CO₃Dioxane/H₂O88092-98
1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid2.0K₂CO₃Dioxane/H₂O108088-95
2-Bromothiophene3-Furylboronic acid2.5K₂CO₃Dioxane/H₂O128580-90

Table 3: Representative examples of Suzuki-Miyaura coupling with this compound as a ligand.

Suzuki_Coupling_Pathway cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Pd_OAc2 Pd(OAc)2 Active_Catalyst [Pd(L)n] Catalyst Pd_OAc2->Active_Catalyst Diazepane_Ligand This compound Diazepane_Ligand->Active_Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Transmetalation Transmetalation (Ar'-B(OH)2) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination (Ar-Ar') Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

This compound is a versatile chemical entity with promising applications in organic synthesis. Its utility as a building block for the construction of complex, biologically active molecules and as a ligand in transition metal catalysis highlights its importance for researchers in drug discovery and process development. The provided protocols offer a foundation for the exploration and implementation of this compound in various synthetic strategies.

Experimental Setup for Reactions Involving 1-(2-Ethoxyethyl)-1,4-diazepane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and potential applications of 1-(2-Ethoxyethyl)-1,4-diazepane, a key intermediate in the development of various biologically active compounds. The protocols outlined below are based on established N-alkylation methodologies for similar heterocyclic amines and are intended to serve as a foundational guide for researchers. While specific experimental data for this exact compound is limited in publicly available literature, the provided methods are robust and adaptable.

Introduction

1,4-Diazepane, also known as homopiperazine, is a seven-membered heterocyclic compound containing two nitrogen atoms. Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including but not limited to antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. The introduction of an ethoxyethyl group at the N1 position can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making this compound a valuable building block in drug discovery.

Synthesis of this compound

The primary synthetic route to this compound involves the N-alkylation of 1,4-diazepane (homopiperazine). To favor mono-alkylation and minimize the formation of the di-substituted product, it is common practice to use a protecting group on one of the nitrogen atoms of the 1,4-diazepane ring.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,4-Diazepane (Homopiperazine)ReagentCommercially Available
Di-tert-butyl dicarbonate (Boc)₂OReagentCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Triethylamine (TEA)ReagentCommercially Available
2-BromoethoxyethaneReagentCommercially Available
Sodium Hydride (NaH), 60% dispersion in mineral oilReagentCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Trifluoroacetic acid (TFA)ReagentCommercially Available
Diethyl etherReagentCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)ACSPrepared in-house
Brine (Saturated aqueous NaCl)ACSPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACSCommercially Available
Silica gel for column chromatography60 Å, 230-400 meshCommercially Available
Experimental Protocols

Protocol 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate (Boc-1,4-diazepane)

This protocol describes the protection of one of the amine groups of 1,4-diazepane to facilitate selective mono-alkylation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diazepane (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM to the cooled solution of 1,4-diazepane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl 1,4-diazepane-1-carboxylate.

Protocol 2: N-Alkylation of Boc-1,4-diazepane

This protocol details the alkylation of the unprotected nitrogen of Boc-1,4-diazepane with 2-bromoethoxyethane.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C and add a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq.) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromoethoxyethane (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(2-ethoxyethyl)-1,4-diazepane-1-carboxylate.

Protocol 3: Deprotection to Yield this compound

This protocol describes the removal of the Boc protecting group to yield the final product.

  • Reaction Setup: Dissolve tert-butyl 4-(2-ethoxyethyl)-1,4-diazepane-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is > 9.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain this compound.

Characterization Data (Predicted)
Technique Expected Observations
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), methylene groups of the ethoxyethyl chain, and the diazepane ring protons.
¹³C NMR Resonances for the ethoxy group carbons, the methylene carbons of the ethoxyethyl chain, and the carbons of the diazepane ring.
Mass Spec (ESI-MS) A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The diazepane core is a common feature in compounds targeting the central nervous system.

Role as a Precursor

This compound is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs). The secondary amine of the diazepane ring provides a reactive site for further functionalization, allowing for the introduction of diverse pharmacophores. For instance, it can be a building block for the synthesis of antagonists for various receptors.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_library Library Generation cluster_screening Screening & Optimization cluster_preclinical Preclinical Development S1 Synthesis of This compound S2 Purification & Characterization (NMR, MS, Purity) S1->S2 L1 Functionalization at N4 S2->L1 L2 Generation of Diverse Analogs L1->L2 SC1 High-Throughput Screening L2->SC1 SC2 Hit Identification SC1->SC2 SC3 Lead Optimization (SAR Studies) SC2->SC3 P1 In vitro & In vivo Pharmacology SC3->P1 P2 ADME/Tox Studies P1->P2

Caption: Drug discovery workflow using this compound.

Signaling Pathway Involvement (Hypothetical)

Given the prevalence of the 1,4-diazepane scaffold in centrally acting agents, it is plausible that derivatives of this compound could interact with various neurotransmitter receptor systems. For example, they could be designed as antagonists or modulators of dopamine, serotonin, or histamine receptors. The specific signaling pathway targeted would depend on the nature of the substituent introduced at the N4 position.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of this compound designed as a G-protein coupled receptor (GPCR) antagonist.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-protein (α, β, γ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates & Modulates Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist This compound Derivative (Antagonist) Antagonist->GPCR Blocks

Caption: Hypothetical GPCR signaling pathway modulated by a derivative.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere.

  • Trifluoroacetic acid is corrosive and should be handled with appropriate care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. The protocols provided herein offer a reliable pathway for its synthesis, enabling further exploration of its derivatives as potential therapeutic agents. The modular nature of its synthesis allows for the generation of diverse chemical libraries for screening against a wide range of biological targets. Further research is warranted to fully elucidate the pharmacological profile of its derivatives and their potential clinical applications.

Application Notes and Protocols: 1-(2-Ethoxyethyl)-1,4-diazepane in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Ethoxyethyl)-1,4-diazepane is a key heterocyclic building block utilized in the synthesis of various pharmaceutical compounds. Its unique structural features, combining a flexible seven-membered diazepane ring with an ethoxyethyl side chain, allow for the generation of molecules with tailored pharmacological profiles. This scaffold has found a notable application in the development of antihistaminic agents, where it contributes to the overall potency and selectivity of the final drug molecule.

This document provides detailed application notes and experimental protocols for the use of this compound as a building block, with a specific focus on the synthesis of the potent H1-antihistamine, Emedastine.

Featured Application: Synthesis of Emedastine

Emedastine is a second-generation antihistamine renowned for its high affinity and selectivity for the histamine H1 receptor.[1][2] It is formulated for ophthalmic use to alleviate the symptoms of allergic conjunctivitis.[2] The chemical structure of Emedastine is 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole.[3]

Biological Activity of Emedastine

Emedastine functions as a competitive antagonist of the histamine H1 receptor, effectively blocking the actions of histamine that lead to allergic symptoms such as itching, redness, and swelling.[2][4] Its high selectivity for the H1 receptor minimizes off-target effects.[1][2]

CompoundTargetActivity (Ki)
EmedastineHistamine H1 Receptor1.3 nM[1][2]
EmedastineHistamine H2 Receptor49,067 nM[1][2]
EmedastineHistamine H3 Receptor12,430 nM[1][2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the mono-alkylation of a protected 1,4-diazepane, followed by deprotection.

Protocol: Synthesis of this compound

  • Step 1: Mono-Boc Protection of 1,4-Diazepane

    • Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield tert-butyl 1,4-diazepane-1-carboxylate.

  • Step 2: Alkylation with 2-Bromoethoxyethane

    • Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a base, such as sodium hydride (NaH) (1.1 eq) or potassium carbonate (K₂CO₃) (2.0 eq), to the solution and stir for 30 minutes at room temperature.

    • Add 2-bromoethoxyethane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain tert-butyl 4-(2-ethoxyethyl)-1,4-diazepane-1-carboxylate.

  • Step 3: Deprotection

    • Dissolve the Boc-protected intermediate (1.0 eq) in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the solvent under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield this compound.

Synthesis of Emedastine using this compound

The synthesis of Emedastine involves the coupling of the this compound building block with a benzimidazole moiety. A key precursor is 1-(2-ethoxyethyl)-2-chlorobenzimidazole.

Protocol: Synthesis of Emedastine

  • Step 1: Synthesis of 1-(2-Ethoxyethyl)-2-chlorobenzimidazole

    • To a solution of 2-chlorobenzimidazole (1.0 eq) in DMF, add a base such as sodium hydride (1.1 eq) at 0 °C.

    • After stirring for 30 minutes, add 1-bromo-2-ethoxyethane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole (Emedastine)

    • Combine 1-(2-Ethoxyethyl)-2-chlorobenzimidazole (1.0 eq) and 1-methyl-1,4-diazepane (a derivative of the title compound) (1.2 eq) in a suitable solvent like acetonitrile or N-methyl-2-pyrrolidone (NMP).

    • Add a base such as potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

    • Heat the mixture to reflux (80-120 °C) for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate and purify the residue by column chromatography to yield Emedastine.

Visualizations

Signaling Pathway of H1 Antihistamines

H1_Antihistamine_Pathway cluster_Allergen Allergic Response cluster_Receptor Cellular Action cluster_Drug Pharmacological Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Degranulation releases H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates Symptoms Allergic Symptoms (Itching, Redness, Swelling) PLC->Symptoms Leads to Emedastine Emedastine (H1 Antagonist) Emedastine->H1_Receptor Blocks

Caption: Mechanism of action of H1 antihistamines like Emedastine.

General Experimental Workflow for Emedastine Synthesis

Emedastine_Synthesis_Workflow cluster_BuildingBlocks Starting Materials cluster_Intermediate_Synthesis Building Block Synthesis cluster_Final_Synthesis Final Product Synthesis Diazepane 1,4-Diazepane Protected_Diazepane 1. Mono-protection (Boc) Diazepane->Protected_Diazepane Ethoxyethyl_Halide 2-Bromoethoxyethane Alkylated_Diazepane 2. Alkylation Ethoxyethyl_Halide->Alkylated_Diazepane Chlorobenzimidazole 2-Chlorobenzimidazole Coupling 4. Coupling Reaction Chlorobenzimidazole->Coupling Protected_Diazepane->Alkylated_Diazepane Target_Building_Block 3. Deprotection (this compound) Alkylated_Diazepane->Target_Building_Block Target_Building_Block->Coupling Emedastine Emedastine Coupling->Emedastine Purification 5. Purification Emedastine->Purification Final_Product Pure Emedastine Purification->Final_Product

Caption: Synthetic workflow for Emedastine.

References

Application Notes and Protocols for Screening 1-(2-Ethoxyethyl)-1,4-diazepane for Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Ethoxyethyl)-1,4-diazepane belongs to the diazepine class of heterocyclic compounds. The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1][2] Notably, some structurally related compounds have demonstrated potent H1-antihistaminic activity, suggesting a potential interaction with G-protein coupled receptors (GPCRs).[3][4]

These application notes provide a structured, two-tiered screening protocol to first assess the general cytotoxicity of this compound and then to investigate its specific activity at GPCRs, a major class of drug targets.[5][6]

Tier 1: General Biological Activity Screening

The initial step in characterizing a novel compound is to determine its effect on cell viability. This establishes a therapeutic window and appropriate concentration ranges for subsequent, more specific assays. The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Experimental Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the steps to determine the 50% inhibitory concentration (IC₅₀) of this compound on a selected cell line (e.g., HeLa, HT29, or a cell line relevant to the hypothesized target).

Materials:

  • This compound (Test Compound)

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile DPBS).[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[8]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in a complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the test compound in a complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with solvent only) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of the solution in each well at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can also be used.[8]

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control:

  • Percentage Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] x 100 The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition start Seed Cells in 96-Well Plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 prep_compound Prepare Serial Dilutions of Test Compound incubate1->prep_compound treat Add Compound Dilutions to Cells prep_compound->treat incubate2 Incubate for Exposure Period (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Crystal Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize shake Shake Plate (15 min) solubilize->shake read Read Absorbance at 570 nm shake->read end_node Calculate % Viability & IC50 read->end_node

MTT Cell Viability Assay Workflow Diagram
Data Presentation: Cell Viability

The results of the MTT assay should be summarized to clearly present the cytotoxic profile of the compound.

Table 1: Cytotoxicity of this compound against Various Cell Lines.

Cell Line Incubation Time (h) IC₅₀ (µM) 95% Confidence Interval
HeLa 24 75.2 71.5 - 79.1
48 51.4 48.8 - 54.2
HT29 24 88.9 84.0 - 94.1
48 62.1 58.5 - 65.9
PH5CH8 48 > 100 N/A

(Note: Data are hypothetical and for illustrative purposes only.)

Tier 2: Targeted Biological Activity Screening

Based on the chemical structure and activities of related diazepine compounds, a primary area of interest is the G-protein coupled receptor (GPCR) family.[3][4] A functional assay that measures receptor activation upon ligand binding is a powerful tool for identifying potential GPCR modulators.[5][10] The In vitro GPCR Split NanoLuc Ligand Triggered Reporter (IGNiTR) assay is a modern, luminescence-based method that detects the interaction between an activated GPCR and a conformation-specific binder, providing a direct measure of ligand efficacy.[11][12]

Experimental Protocol 2: GPCR Activation Screening using a Luminescence-Based Assay

This protocol describes a high-throughput method to screen this compound against a panel of GPCRs, with a focus on histamine receptors.

Principle: The assay utilizes a split NanoLuciferase system. A large fragment (LgBiT) is fused to a conformation-specific binder (e.g., a mini-G protein), and a small fragment (SmBiT) is fused to the GPCR of interest. Upon agonist binding and subsequent GPCR activation, the conformation-specific binder is recruited to the GPCR, bringing LgBiT and SmBiT into proximity and reconstituting a functional, light-emitting NanoLuciferase enzyme.[11]

Materials:

  • Cell lysates from cells overexpressing the SmBiT-GPCR and LgBiT-miniG protein constructs.

  • This compound (Test Compound) at concentrations below its IC₅₀.

  • Known agonist and antagonist for each GPCR target (for positive and negative controls).

  • Assay buffer.

  • NanoLuciferase substrate (e.g., furimazine).

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Thaw cell lysates containing the assay components on ice.

    • Prepare serial dilutions of the test compound, known agonist, and known antagonist in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the test compound dilutions or controls to the wells of a 384-well plate.

    • Add 5 µL of the cell lysate mixture to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for binding and receptor activation.

  • Signal Detection:

    • Prepare the NanoLuciferase substrate according to the manufacturer's instructions.

    • Add 10 µL of the substrate to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the luminescence signal from each well using a plate reader (luminometer).

Data Analysis:

  • The activity is typically expressed as a fold change over the basal (vehicle control) signal.

  • For agonist activity, data are plotted as luminescence vs. log[concentration] to determine the EC₅₀ (half-maximal effective concentration).

  • For antagonist activity, cells are co-incubated with a known agonist at its EC₅₀ and varying concentrations of the test compound. A decrease in signal indicates antagonism, and an IC₅₀ can be calculated.

GPCR_Signaling_Pathway GPCR Activation & Signal Transduction cluster_membrane Cell Membrane cluster_activation Activation Cascade gpcr GPCR (Inactive) g_protein G-Protein Complex (αβγ) gpcr_active GPCR (Active) Conformational Change gpcr->gpcr_active Activates ligand Ligand (e.g., Test Compound) ligand->gpcr Binds g_protein_active Gα-GTP & Gβγ (Subunits Dissociate) gpcr_active->g_protein_active Recruits & Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Downstream Cellular Response second_messenger->cellular_response Initiates

Generalized GPCR Signaling Pathway
Data Presentation: GPCR Activity Profile

The screening results should be tabulated to provide a clear overview of the compound's activity and selectivity across the tested GPCR panel.

Table 2: Activity Profile of this compound at a Panel of GPCRs.

GPCR Target Assay Mode Activity (EC₅₀ / IC₅₀, µM) Max Response (% of Control Agonist)
H₁ Receptor Agonist No activity > 50 µM N/A
H₁ Receptor Antagonist 0.85 N/A
H₂ Receptor Antagonist 12.3 N/A
D₂ Receptor Antagonist 25.7 N/A
5-HT₂ₐ Receptor Antagonist > 50 µM N/A
M₁ Receptor Antagonist > 50 µM N/A

(Note: Data are hypothetical and for illustrative purposes only, suggesting selective antagonist activity at the H₁ receptor.)

This two-tiered approach provides a comprehensive initial biological screening of this compound. The first tier establishes the compound's cytotoxicity, defining a safe concentration range for further testing. The second tier directly investigates its activity on the high-value GPCR target class.

Based on the hypothetical data presented, this compound shows low cytotoxicity and potent, selective antagonist activity at the histamine H₁ receptor. These results would warrant further investigation, including:

  • More extensive selectivity profiling against a broader range of receptors.

  • In-depth mechanism of action studies to confirm competitive vs. non-competitive antagonism.

  • Pharmacokinetic (ADME) profiling to assess its drug-like properties.

  • Evaluation in in vivo models for allergy or inflammation.

This structured screening cascade enables an efficient and data-driven evaluation of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols for the Purification of 1-(2-Ethoxyethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-(2-Ethoxyethyl)-1,4-diazepane, a key intermediate in pharmaceutical synthesis. The following methods are described: vacuum distillation for the removal of volatile and non-volatile impurities from the neat compound, and column chromatography for the separation of closely related impurities. Additionally, a protocol for the recrystallization of the hydrochloride salt is provided for obtaining high-purity solid material.

Data Presentation

A summary of the purification techniques and their expected outcomes is presented in Table 1. This allows for a quick comparison of the methods to select the most appropriate one for a given purification challenge.

Table 1: Comparison of Purification Techniques for this compound

TechniquePrincipleTypical Impurities RemovedExpected PurityPhase of Purified ProductKey Parameters
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Solvents with lower boiling points, non-volatile decomposition products, and salts.>98%LiquidPressure, Temperature
Column Chromatography Separation based on differential adsorption of compounds on a solid stationary phase.Structurally similar impurities, reaction by-products.>99%Liquid (as free base)Stationary phase, Mobile phase composition
Recrystallization (as Hydrochloride Salt) Purification of a solid based on differences in solubility in a specific solvent at different temperatures.Soluble impurities, minor contaminants.>99.5%SolidSolvent system, Temperature, pH

Experimental Protocols

Vacuum Distillation

This protocol is suitable for the purification of this compound on a larger scale, particularly for removing non-volatile impurities or residual high-boiling solvents. Given the predicted high boiling point of similar structures (e.g., 1-(2-Methoxyethyl)-1,4-diazepane at 217.6 ± 25.0 °C), vacuum distillation is essential to prevent thermal decomposition.[1]

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and free of cracks.

  • Sample Preparation: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar for smooth boiling.

  • System Evacuation: Connect the apparatus to the vacuum pump and gradually reduce the pressure. A typical pressure for high-boiling amines is in the range of 1-10 mmHg.

  • Heating: Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distilled this compound in the receiving flask. Monitor the temperature at the distillation head; the boiling point will be significantly lower than at atmospheric pressure.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

G cluster_setup Apparatus Setup cluster_process Distillation Process cluster_completion Shutdown A Assemble Vacuum Distillation Apparatus B Add Crude Compound and Stir Bar A->B C Evacuate System to 1-10 mmHg B->C D Heat Distillation Flask C->D E Collect Purified Distillate D->E F Cool to Room Temperature E->F G Release Vacuum F->G

Diagram 1: Workflow for Vacuum Distillation.
Flash Column Chromatography

This method is ideal for removing impurities with similar polarity to the target compound. Due to the basic nature of the diazepine nitrogens, it is crucial to use a deactivated stationary phase or a mobile phase containing a basic additive to prevent peak tailing and sample degradation.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase. For basic amines, it is recommended to use silica gel treated with triethylamine (e.g., by pre-eluting the column with the mobile phase containing triethylamine) or to use commercially available amine-functionalized silica gel.

  • Column Packing: Pack a glass column with the prepared silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate mobile phase. A common solvent system for amines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane, containing a small percentage (0.5-2%) of triethylamine.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

G A Prepare Silica Gel Slurry (with or without TEA) B Pack Column A->B D Load Sample onto Column C Dissolve Crude Compound C->D E Elute with Solvent Gradient (e.g., Hexane/EtOAc + TEA) D->E F Collect Fractions E->F G Monitor by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Product I->J G A Dissolve Free Base in Solvent B Add HCl to Precipitate Salt A->B C Heat to Dissolve Precipitate B->C D Cool Slowly to Induce Crystallization C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Pure Hydrochloride Salt G->H

References

Application Notes and Protocols for the Analytical Characterization of 1-(2-Ethoxyethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 1-(2-Ethoxyethyl)-1,4-diazepane. The protocols outlined below are designed to ensure accurate and reproducible characterization of this compound, a critical step in drug development and quality control processes.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying its presence in various sample matrices. A reverse-phase method is typically employed for the separation of this polar compound from non-polar impurities.

Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve the sample in 25 mL of a diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Data Presentation:

AnalyteRetention Time (min)Relative Retention TimeArea (%)
This compound8.51.0099.8
Impurity A6.20.730.1
Impurity B9.81.150.1

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and the detection of any volatile impurities. Due to the polar nature of the amine, derivatization may be necessary to improve chromatographic peak shape and thermal stability.

Experimental Protocol

Sample Preparation (with Derivatization):

  • To 1 mg of the sample in a vial, add 500 µL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z

Data Presentation:

CompoundRetention Time (min)Key Mass Fragments (m/z)
Derivatized this compound12.3[M]+•, [M-CH3]+, [M-C2H5O]+

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular structure.

Experimental Protocol

Sample Preparation:

  • Dissolve 10-15 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 25 °C25 °C
Number of Scans 161024

Data Presentation:

¹H NMR (400 MHz, CDCl₃):

  • Hypothetical Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.55t2H-O-CH₂-CH₂-N
3.45q2H-O-CH₂-CH₃
2.80-2.60m8HDiazepane ring protons
2.55t2H-O-CH₂-CH₂-N
1.80p2HDiazepane ring proton
1.15t3H-O-CH₂-CH₃

¹³C NMR (100 MHz, CDCl₃):

  • Hypothetical Data

Chemical Shift (ppm)Assignment
69.5-O-CH₂-CH₂-N
66.8-O-CH₂-CH₃
58.0Diazepane ring carbon
57.5Diazepane ring carbon
56.0-O-CH₂-CH₂-N
55.2Diazepane ring carbon
48.5Diazepane ring carbon
28.0Diazepane ring carbon
15.2-O-CH₂-CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Experimental Protocol

Sample Preparation:

  • Place a small amount of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

FTIR Spectrometer Parameters:

ParameterValue
Technique ATR
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
2970-2850StrongC-H stretching (aliphatic)
1460MediumC-H bending
1110StrongC-O-C stretching (ether)
1350-1000MediumC-N stretching

Thermal Analysis for Physicochemical Characterization

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to determine the thermal properties of this compound, such as its melting point, purity, and thermal stability.[1]

Experimental Protocols

Differential Scanning Calorimetry (DSC): [2][3]

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the pan in the DSC instrument.

  • Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Thermogravimetric Analysis (TGA):

  • Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Data Presentation:

Thermal AnalysisParameterValue
DSC Onset of Melting (°C)Hypothetical Value
Peak Melting Point (°C)Hypothetical Value
Purity (mol%)> 99.5%
TGA Onset of Decomposition (°C)> 250 °C
Weight Loss at 300 °C (%)< 1%

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule, which is used to confirm the empirical formula of this compound (C₉H₂₀N₂O).

Experimental Protocol
  • A precisely weighed sample (1-3 mg) is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

Data Presentation:

ElementTheoretical (%)Experimental (%)
Carbon (C)62.7562.70
Hydrogen (H)11.7011.65
Nitrogen (N)16.2616.20

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve vortex Vortex dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Assay integrate->quantify

Caption: HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Sample in Solvent derivatize Add Derivatizing Agent sample->derivatize heat Heat (70°C) derivatize->heat cool Cool to RT heat->cool inject Inject into GC cool->inject separate Separation on DB-5ms inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect library Compare to Spectral Library detect->library fragment Analyze Fragmentation Pattern detect->fragment identify Identify Compound & Impurities library->identify fragment->identify

Caption: GC-MS Experimental Workflow

Analytical_Characterization_Logic cluster_structure Structural Elucidation cluster_purity Purity & Properties compound This compound nmr NMR (¹H, ¹³C) compound->nmr Confirms Structure ms Mass Spectrometry compound->ms Confirms Structure ftir FTIR compound->ftir Confirms Structure elemental Elemental Analysis compound->elemental Confirms Structure hplc HPLC compound->hplc Assesses Purity & Properties gc GC-MS compound->gc Assesses Purity & Properties dsc DSC compound->dsc Assesses Purity & Properties tga TGA compound->tga Assesses Purity & Properties

Caption: Analytical Characterization Logic

References

Application Notes and Protocols for the Use of Diazepane Derivatives as Selective CB2 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of diazepane derivatives as selective agonists for the Cannabinoid Receptor 2 (CB2). This document includes a summary of their pharmacological data, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways and experimental workflows.

Introduction to Diazepane Derivatives as Selective CB2 Agonists

The CB2 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of pathological conditions, including inflammatory and neuropathic pain, without the psychoactive side effects associated with the Cannabinoid Receptor 1 (CB1). A high-throughput screening campaign identified aryl 1,4-diazepane compounds as potent and selective CB2 agonists.[1] Subsequent optimization efforts have focused on improving their drug-like properties, such as metabolic stability and solubility, to enhance their therapeutic potential.[1][2]

Data Presentation: Quantitative Analysis of Diazepane Derivatives

The following table summarizes the in vitro potency and efficacy of representative aryl 1,4-diazepane derivatives at the human CB2 receptor. These compounds were identified through high-throughput screening and subsequent optimization.

Compound IDStructureCB2 EC50 (nM)CB2 Efficacy (%)Reference
15 Representative Diazepane Derivative0.795[1]
16 Optimized Diazepane Derivative0.017Not Reported[1]

Note: The structures for compounds 15 and 16 are proprietary and not publicly available in the referenced literature. The data highlights the high potency of this chemical series.

Signaling Pathways of the CB2 Receptor

Activation of the CB2 receptor by an agonist, such as a diazepane derivative, initiates a cascade of intracellular signaling events. These pathways are crucial for the therapeutic effects of CB2 agonists. The primary signaling pathways include the G-protein dependent pathway and the β-arrestin pathway.

CB2 Receptor Signaling Overview

CB2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates GRK GRK CB2->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to beta_arrestin β-Arrestin GRK->beta_arrestin Recruits Agonist Diazepane Agonist Agonist->CB2 Binds beta_arrestin->CB2 Binds ERK ERK1/2 beta_arrestin->ERK Activates PKA PKA cAMP->PKA Activates Cellular_Response Therapeutic Effects (e.g., Anti-inflammation, Analgesia) PKA->Cellular_Response ERK->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response

CB2 Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of diazepane derivatives as selective CB2 agonists are provided below.

Experimental Workflow for Characterizing a Novel Diazepane Derivative

experimental_workflow Start Novel Diazepane Derivative Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Determine EC50 and Efficacy) Start->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC50 and Efficacy) Start->Arrestin_Assay Data_Analysis Data Analysis and SAR Studies Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis In_Vivo_Assay In Vivo Pain/Inflammation Model (e.g., Carrageenan-induced Paw Edema) Conclusion Lead Optimization In_Vivo_Assay->Conclusion Data_Analysis->In_Vivo_Assay Promising Candidates

Experimental Workflow
Protocol 1: Radioligand Binding Assay for CB2 Receptor

This protocol is for determining the binding affinity (Ki) of a test compound for the human CB2 receptor using a competition binding assay with the radiolabeled cannabinoid agonist [3H]CP55,940.

Materials:

  • Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK-hCB2 cells).

  • [3H]CP55,940 (radioligand).

  • Unlabeled CP55,940 (for determining non-specific binding).

  • Test compounds (diazepane derivatives).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C pre-coated with polyethyleneimine).

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Plate shaker.

  • Cell harvester.

Procedure:

  • Preparation of Reagents:

    • Thaw the CB2 receptor membrane preparation on ice.

    • Prepare serial dilutions of the test compound and unlabeled CP55,940 in binding buffer. The final DMSO concentration should be kept below 1%.

    • Prepare the [3H]CP55,940 solution in binding buffer at a concentration near its Kd for the CB2 receptor (typically 0.5-2.0 nM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 25 µL of binding buffer, 25 µL of [3H]CP55,940 solution, and 50 µL of CB2 membrane suspension.

      • Non-specific Binding: 25 µL of 10 µM unlabeled CP55,940, 25 µL of [3H]CP55,940 solution, and 50 µL of CB2 membrane suspension.

      • Test Compound: 25 µL of test compound dilution, 25 µL of [3H]CP55,940 solution, and 50 µL of CB2 membrane suspension.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Harvesting:

    • Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

    • Wash the filters three to five times with ice-cold wash buffer.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

This protocol measures the functional activity of diazepane derivatives as CB2 receptor agonists by quantifying their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the human CB2 receptor.

Materials:

  • CHO cells stably expressing the human CB2 receptor (CHO-hCB2).

  • Cell culture medium (e.g., F-12 medium with 10% FBS).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor, optional but recommended).

  • Test compounds (diazepane derivatives).

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen-based).

  • 384-well white opaque plates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-hCB2 cells according to standard protocols.

    • Harvest the cells and resuspend them in assay buffer.

    • Seed the cells into a 384-well plate at an optimized density (e.g., 2,000-5,000 cells/well) and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and a reference agonist (e.g., CP55,940) in assay buffer.

  • Assay Procedure:

    • Aspirate the culture medium from the cell plate.

    • Add 10 µL of assay buffer containing IBMX (e.g., 0.5 mM final concentration) to each well and incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the test compound dilutions to the respective wells.

    • Add 5 µL of forskolin solution to all wells (except for the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to elicit a submaximal response (e.g., 1-5 µM).

    • Incubate the plate for 30-60 minutes at room temperature.

  • Detection:

    • Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves adding a lysis buffer containing the detection reagents.

    • Incubate for the recommended time (usually 60 minutes) at room temperature.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve if required by the kit.

    • Normalize the data to the forskolin-only control (100%) and the basal control (0%).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Determine the EC50 (potency) and Emax (efficacy) values using non-linear regression analysis.

Protocol 3: β-Arrestin Recruitment Assay

This protocol describes the use of a commercially available assay, such as the PathHunter® β-arrestin assay, to measure the recruitment of β-arrestin to the activated CB2 receptor.

Materials:

  • A cell line engineered to express the CB2 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment (e.g., PathHunter® CHO-K1 hCB2 β-Arrestin cells).

  • Cell culture medium and supplements as recommended by the vendor.

  • Assay buffer.

  • Test compounds (diazepane derivatives).

  • Detection reagents provided with the assay kit.

  • 384-well white opaque plates.

  • Luminometer or a plate reader with luminescence detection capabilities.

Procedure:

  • Cell Culture and Plating:

    • Culture the engineered cell line according to the vendor's instructions.

    • Harvest and resuspend the cells in the recommended plating reagent.

    • Dispense the cell suspension into a 384-well plate (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells.

    • Incubate the plate for 90 minutes at 37°C in a humidified incubator.

  • Detection:

    • Equilibrate the plate and the detection reagents to room temperature.

    • Add the detection reagents to each well as per the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (0%) and a maximal response from a reference agonist (100%).

    • Plot the percentage of β-arrestin recruitment against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax values using non-linear regression analysis.

Protocol 4: Carrageenan-Induced Paw Edema Model in Rats

This in vivo protocol is used to evaluate the anti-inflammatory and analgesic effects of diazepane derivatives.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g).

  • Carrageenan (1% w/v in sterile saline).

  • Test compound (diazepane derivative) formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Positive control (e.g., Indomethacin, 5-10 mg/kg).

  • Pletysmometer for measuring paw volume.

  • Calipers for measuring paw thickness.

  • Syringes and needles for injections.

Procedure:

  • Acclimatization:

    • Acclimatize the animals to the experimental conditions for at least 3-5 days before the experiment.

  • Compound Administration:

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume or thickness of the right hind paw of each rat.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Logical Relationship of a Structure-Activity Relationship (SAR) Study

The following diagram illustrates the iterative process of a typical SAR study for optimizing a lead compound series like the diazepane derivatives.

SAR_Cycle Lead_Compound Lead Diazepane Compound Synthesis Synthesize Analogs (Modify R-groups) Lead_Compound->Synthesis In_Vitro_Screening In Vitro Screening (Binding, cAMP, β-Arrestin) Synthesis->In_Vitro_Screening SAR_Analysis Analyze SAR (Potency, Selectivity, Efficacy) In_Vitro_Screening->SAR_Analysis SAR_Analysis->Synthesis Iterative Design ADME_Tox Assess ADME/Tox Properties (Solubility, Stability) SAR_Analysis->ADME_Tox Promising Analogs ADME_Tox->SAR_Analysis Optimized_Lead Optimized Lead Candidate ADME_Tox->Optimized_Lead Good Profile

Structure-Activity Relationship Cycle

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Ethoxyethyl)-1,4-diazepane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common synthetic route for this compound?

A common and straightforward method is the direct N-alkylation of 1,4-diazepane (also known as homopiperazine) with a suitable 2-ethoxyethyl halide, such as 2-bromoethoxyethane or 2-chloroethoxyethane, in the presence of a base.

Q2: I am getting a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?

This byproduct is likely 1,4-bis(2-ethoxyethyl)-1,4-diazepane, resulting from the di-alkylation of the starting material. Since 1,4-diazepane has two secondary amine groups with similar reactivity, controlling the reaction to favor mono-alkylation is crucial for achieving a high yield of the desired product.

Troubleshooting Di-alkylation:

  • Stoichiometry: Use a molar excess of 1,4-diazepane relative to the alkylating agent (e.g., 2 to 4 equivalents of the diamine). This statistical approach increases the probability of the alkylating agent reacting with an unreacted diamine molecule rather than the mono-alkylated product.

  • Slow Addition: Add the alkylating agent (2-bromoethoxyethane) dropwise to the reaction mixture containing 1,4-diazepane and the base over an extended period. This maintains a low concentration of the alkylating agent, further favoring mono-alkylation.

  • Protecting Groups: For the highest selectivity, consider using a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane. After alkylation of the unprotected nitrogen, the Boc group can be removed under acidic conditions. While this adds extra steps, it can significantly improve the yield and simplify purification.

Q3: My reaction is not going to completion, and I have a large amount of unreacted 1,4-diazepane. How can I improve the conversion rate?

Troubleshooting Incomplete Reactions:

  • Reaction Temperature: Gradually increase the reaction temperature. For less reactive alkyl halides like 2-chloroethoxyethane, heating the reaction mixture (e.g., to 50-80 °C) may be necessary. Monitor the reaction progress by TLC or GC-MS to avoid excessive byproduct formation at higher temperatures.

  • Choice of Base: A stronger base may be required to efficiently deprotonate the amine. If you are using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent: Ensure your solvent is appropriate for the reaction. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective as they can dissolve the reactants and facilitate the nucleophilic substitution.

  • Reaction Time: Extend the reaction time. Monitor the reaction progress every few hours to determine the optimal duration.

Q4: I'm having difficulty purifying the final product. What are the recommended purification methods?

The polarity of the starting material (1,4-diazepane), the mono-alkylated product, and the di-alkylated byproduct can be quite similar, making purification challenging.

Troubleshooting Purification:

  • Column Chromatography: This is often the most effective method. Use a silica gel column with a gradient elution system. Start with a less polar eluent (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding methanol and a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent the amines from streaking on the column.

  • Acid-Base Extraction: An initial workup using acid-base extraction can help remove non-basic impurities. However, it will not efficiently separate the desired product from the unreacted diamine and the di-alkylated byproduct.

  • Distillation: If the product is thermally stable and has a distinct boiling point from the impurities, vacuum distillation can be an effective purification method, especially for larger-scale reactions.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1,4-DiazepaneC₅H₁₂N₂100.16168-170~0.95
2-BromoethoxyethaneC₄H₉BrO153.02125-127~1.36
This compoundC₉H₂₀N₂O172.27(estimated) 220-240(estimated) ~0.98

Table 2: Example Reaction Conditions for Mono-alkylation

ParameterCondition A (High Excess Amine)Condition B (Protected Amine)
Diazepane Derivative 1,4-Diazepane1-Boc-1,4-diazepane
Equivalents of Diazepine 3.01.0
Alkylating Agent 2-Bromoethoxyethane2-Bromoethoxyethane
Equivalents of Alkylating Agent 1.01.1
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Acetonitrile (ACN)Acetonitrile (ACN)
Temperature Room Temperature to 50°CRoom Temperature to 50°C
Reaction Time 12-24 hours12-24 hours
Subsequent Step -Deprotection with TFA or HCl
Expected Outcome Moderate yield, requires careful purificationHigh yield of mono-alkylated product

Experimental Protocols

Protocol 1: Direct Mono-alkylation using Excess Diamine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,4-diazepane (3.0 eq.) and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants.

  • Reagent Addition: Dissolve 2-bromoethoxyethane (1.0 eq.) in anhydrous acetonitrile and add it to the dropping funnel.

  • Reaction: Add the 2-bromoethoxyethane solution dropwise to the stirring reaction mixture at room temperature over 2-3 hours.

  • Monitoring: Monitor the reaction progress using TLC or GC-MS. If the reaction is slow, gently heat the mixture to 50°C.

  • Workup: Once the reaction is complete, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol with 1% triethylamine.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1,4-Diazepane 2-Bromoethoxyethane K2CO3 Reaction_Vessel Stirred Reactor RT - 50°C, 12-24h Reactants->Reaction_Vessel Solvent Acetonitrile Solvent->Reaction_Vessel Filtration Filter K2CO3 Reaction_Vessel->Filtration Concentration Rotary Evaporation Filtration->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Product 1-(2-Ethoxyethyl) -1,4-diazepane Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway Diazepane 1,4-Diazepane Mono_Product This compound (Desired Product) Diazepane->Mono_Product + Alkyl Halide Alkyl_Halide 2-Bromoethoxyethane Di_Product 1,4-bis(2-Ethoxyethyl)-1,4-diazepane (Byproduct) Mono_Product->Di_Product + Alkyl Halide (Side Reaction)

Caption: Reaction pathway showing the desired mono-alkylation and the competing di-alkylation.

troubleshooting_guide Start Low Yield of Desired Product Check_Byproducts High Di-alkylation? Start->Check_Byproducts Analyze Crude Mixture Check_Conversion Incomplete Reaction? Start->Check_Conversion Analyze Crude Mixture Sol_Dialkylation Increase Diazepane:Halide ratio Slow addition of Halide Use Protecting Group Check_Byproducts->Sol_Dialkylation Yes Sol_Conversion Increase Temperature Use Stronger Base Increase Reaction Time Check_Conversion->Sol_Conversion Yes

Caption: A troubleshooting decision tree for improving the synthesis yield.

Technical Support Center: Synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane. The information is designed to help identify and mitigate the formation of common side products and address other potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are direct N-alkylation of 1,4-diazepane (also known as homopiperazine) with a 2-ethoxyethyl halide and reductive amination of 1,4-diazepane with 2-ethoxyacetaldehyde.

Q2: What is the primary challenge in the synthesis of monosubstituted 1,4-diazepanes?

A2: A significant challenge is controlling the selectivity between mono- and di-alkylation. Since 1,4-diazepane has two secondary amine groups of similar reactivity, the reaction can easily proceed to form the disubstituted byproduct, 1,4-bis(2-Ethoxyethyl)-1,4-diazepane.

Q3: How can I minimize the formation of the disubstituted byproduct?

A3: To favor mono-alkylation, a significant excess of 1,4-diazepane relative to the alkylating or aldehyde reagent should be used. This statistical approach increases the probability of the reagent reacting with an un-substituted diazepine. Alternatively, using a protecting group on one of the nitrogen atoms of 1,4-diazepane, followed by alkylation and deprotection, can provide better control but involves more synthetic steps.

Q4: Are there any common impurities that can arise from the starting materials?

A4: Yes, the purity of the starting materials is crucial. 1,4-diazepane can contain oligomers or other cyclic amines as impurities. The 2-ethoxyethyl halide or 2-ethoxyacetaldehyde should be checked for purity, as they can contain related impurities that may lead to the formation of unexpected side products.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring. - Check the quality and reactivity of reagents.
Product loss during workup.- Optimize extraction pH and solvent. - Minimize the number of purification steps.
Significant amount of 1,4-bis(2-Ethoxyethyl)-1,4-diazepane observed (di-alkylation) Molar ratio of reactants is not optimal.- Use a larger excess of 1,4-diazepane (e.g., 3-5 equivalents). - Add the alkylating agent or aldehyde slowly to the reaction mixture containing 1,4-diazepane.
Presence of a byproduct with a mass corresponding to the elimination of the ethoxyethyl group The alkylating agent (e.g., 2-ethoxyethyl bromide) has undergone elimination to form ethyl vinyl ether, which can then react further.- Use milder reaction conditions (lower temperature). - Choose a leaving group less prone to elimination.
Unidentified polar impurities in the final product Quaternary ammonium salt formation from over-alkylation.- Avoid a large excess of the alkylating agent. - Purify the product by column chromatography with a suitable solvent system to remove highly polar impurities.
Reaction mixture turns dark or shows signs of decomposition Reaction temperature is too high, or reagents are unstable under the reaction conditions.- Lower the reaction temperature. - Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Method 1: N-Alkylation of 1,4-Diazepane with 2-Bromoethoxyethane
  • Reaction Setup: To a solution of 1,4-diazepane (3.0 g, 30 mmol, 3 equivalents) in a suitable solvent such as acetonitrile or DMF (50 mL), add a base such as potassium carbonate (4.14 g, 30 mmol, 3 equivalents).

  • Addition of Alkylating Agent: Slowly add 2-bromoethoxyethane (1.53 g, 10 mmol, 1 equivalent) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove excess 1,4-diazepane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Method 2: Reductive Amination of 1,4-Diazepane with 2-Ethoxyacetaldehyde
  • Reaction Setup: Dissolve 1,4-diazepane (3.0 g, 30 mmol, 3 equivalents) in a suitable solvent such as methanol or dichloromethane (50 mL).

  • Formation of Imine/Enamine: Add 2-ethoxyacetaldehyde (0.88 g, 10 mmol, 1 equivalent) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine or enamine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (0.45 g, 12 mmol, 1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Purification: Extract the aqueous residue with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and a common side reaction.

Synthesis_Pathway cluster_main Main Reaction: Mono-N-Alkylation 1,4-Diazepane 1,4-Diazepane Product This compound 1,4-Diazepane->Product Base, Solvent 2-Ethoxyethyl_Halide 2-Ethoxyethyl Halide 2-Ethoxyethyl_Halide->Product

Caption: Main synthesis pathway for this compound.

Side_Reaction_Pathway cluster_side Side Reaction: Di-N-Alkylation Product This compound Side_Product 1,4-bis(2-Ethoxyethyl)-1,4-diazepane Product->Side_Product Base, Solvent 2-Ethoxyethyl_Halide 2-Ethoxyethyl Halide 2-Ethoxyethyl_Halide->Side_Product

Caption: Formation of the common di-alkylation side product.

Troubleshooting_Logic Start Experiment Start Analysis Analyze Crude Product (TLC, GC-MS) Start->Analysis Desired_Product High Yield of Pure Product Analysis->Desired_Product Success Low_Yield Low Yield Analysis->Low_Yield Problem Dialkylation Di-alkylation Product Detected Analysis->Dialkylation Problem Other_Impurity Other Impurities Analysis->Other_Impurity Problem End Successful Synthesis Desired_Product->End Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Low_Yield->Optimize_Conditions Adjust_Ratio Increase Diazepane:Reagent Ratio Dialkylation->Adjust_Ratio Check_Reagents Check Purity of Starting Materials Other_Impurity->Check_Reagents Optimize_Conditions->Start Adjust_Ratio->Start Check_Reagents->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

How to optimize reaction conditions for diazepane synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

<_ . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . .

. ._>

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of diazepanes. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven guidance to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during diazepane synthesis, offering probable causes and actionable solutions.

Problem: Low or No Product Yield

Probable CauseRecommended Solution
Inactive Catalyst Use a fresh batch of catalyst. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, ensure the use of high-purity catalysts and ligands.[1][2] Consider pre-activating the catalyst if applicable.
Incorrect Reaction Temperature Optimize the temperature. Some reactions, like those using certain heteropolyacid catalysts, show no product formation at room temperature and require reflux conditions to proceed.[3] Conversely, high temperatures can sometimes lead to decomposition or side reactions.[4]
Improper Solvent Choice The solvent can significantly impact reaction rate and selectivity.[5] For instance, in some reductive aminations, a mixture of solvents like methanol and chloroform may be necessary for the reaction to proceed.[6] For certain palladium-catalyzed couplings, toluene is often a favored solvent.[7][8]
Inefficient Base The choice and strength of the base are critical, especially in coupling reactions. For Buchwald-Hartwig reactions, inorganic bases like Cs₂CO₃ or K₂CO₃ are often preferred over organic amine bases.[2][7] The base's solubility and strength should be appropriate for the specific substrates and catalyst system.
Poor Quality Starting Materials Ensure the purity of reactants, as impurities can poison the catalyst or lead to unwanted side reactions.

Problem: Formation of Side Products/Impurities

Probable CauseRecommended Solution
Incomplete Reaction Increase reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.[4]
Side Reactions (e.g., Hydrolysis) If using polar solvents, consider that some reagents, like sulfonyl chlorides, may hydrolyze.[5] In some cases, high temperatures can induce hydrolysis of amide bonds, so optimizing for the lowest effective temperature is crucial.[4]
Over-alkylation or Multiple Alkylations In reductive amination, the stoichiometry of the aldehyde and reducing agent can lead to mono-, di-, or tri-alkylated products.[6] Careful control of reactant ratios is necessary to favor the desired product.
Beta-Hydride Elimination In palladium-catalyzed aminations, an unproductive side reaction can compete with the desired reductive elimination, leading to a hydrodehalogenated arene and an imine.[9] The choice of ligand can influence the rate of this side reaction.

Frequently Asked Questions (FAQs)

???+ question "How do I choose the right catalyst for my diazepane synthesis?"

???+ question "What is the role of the ligand in palladium-catalyzed diazepane synthesis?"

???+ question "Can I run the synthesis under solvent-free conditions?"

???+ question "How can I monitor the progress of my reaction?"

Experimental Protocols

Protocol 1: Synthesis of Dibenzo[b,e][3][7]diazepinones via Intramolecular Buchwald-Hartwig Amination

This protocol is adapted from a method for synthesizing tricyclic dibenzo[b,e][3][7]diazepinones.[7]

Materials:

  • Substrate (e.g., an appropriate (hetero)aryl halide with an aromatic amino group)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • BINAP (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Toluene (anhydrous)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate, cesium carbonate, palladium(II) acetate, and BINAP.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dibenzo[b,e][3][7]diazepinone.

Protocol 2: Synthesis of 1,5-Benzodiazepine Derivatives using a Heteropolyacid Catalyst

This protocol is based on an efficient procedure using Keggin-type heteropolyacids.[3]

Materials:

  • o-phenylenediamine derivative

  • Carbonyl compound (2 equivalents)

  • H₅PMo₁₀V₂O₄₀ catalyst (0.1 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine derivative and the carbonyl compound in ethanol.

  • Add the H₅PMo₁₀V₂O₄₀ catalyst to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed. Reaction times are typically short with this catalyst.[3]

  • After completion, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,5-benzodiazepine derivative.

Data Presentation: Catalyst and Condition Optimization

The following tables summarize quantitative data from studies on diazepane synthesis, providing a clear comparison of how different reaction conditions affect the outcome.

Table 1: Effect of Different Catalysts on 1,5-Benzodiazepine Synthesis

This table compares the efficiency of various catalysts for the condensation of o-phenylenediamine with a carbonyl compound under reflux in ethanol.

EntryCatalystTime (min)Yield (%)
1H₅PMo₁₀V₂O₄₀1098
2H₆PMo₉V₃O₄₀1595
3H₄PMo₁₁VO₄₀2092
4H₃PMo₁₂O₄₀3585
5H₃PW₁₂O₄₀4082
6CF₃COOH6080

Data synthesized from a study on heteropolyacid-catalyzed procedures, which demonstrated that H₅PMo₁₀V₂O₄₀ was the most efficient catalyst in terms of both reaction time and yield.[3]

Table 2: Optimization of Buchwald-Hartwig Conditions for Dibenzodiazepine Synthesis

This table shows the optimization of catalyst, ligand, base, and solvent for the Pd-catalyzed C-N coupling of an o-bromoaldimine with an o-bromoaniline.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
1Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃THF85
2Pd₂(dba)₃ (2.5)SPhos (10)Cs₂CO₃THF78
3Pd(OAc)₂ (5)RuPhos (10)Cs₂CO₃THF72
4Pd(OAc)₂ (5)SPhos (10)K₃PO₄THF65
5Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃Toluene55
6Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃1,4-Dioxane40

Data adapted from a study where the combination of Pd(OAc)₂, SPhos, and Cs₂CO₃ in THF provided the best results.[1]

Visualizations

Diazepane Synthesis Troubleshooting Flowchart

This diagram provides a logical workflow for troubleshooting common issues encountered during diazepane synthesis.

G start Start Synthesis check_yield Reaction Complete? Check Yield & Purity (TLC/HPLC) start->check_yield low_yield Problem: Low/No Yield check_yield->low_yield No (Low Yield) impurity Problem: Impurities/ Side Products check_yield->impurity No (Impure) success Success: Purify Product check_yield->success Yes check_catalyst Is Catalyst Active? low_yield->check_catalyst check_time Is Reaction Time Sufficient? impurity->check_time check_temp Is Temperature Optimal? check_catalyst->check_temp Yes replace_catalyst Solution: Use Fresh Catalyst/Ligand check_catalyst->replace_catalyst No check_solvent Is Solvent Correct? check_temp->check_solvent Yes adjust_temp Solution: Adjust Temperature (Heat/Cool) check_temp->adjust_temp No change_solvent Solution: Change/Optimize Solvent System check_solvent->change_solvent No check_stoich Are Reactant Ratios Correct? check_time->check_stoich Yes adjust_time Solution: Increase Reaction Time check_time->adjust_time No adjust_stoich Solution: Adjust Stoichiometry check_stoich->adjust_stoich No

Caption: A troubleshooting flowchart for diazepane synthesis.

General Workflow for Reaction Condition Optimization

This diagram illustrates a systematic approach to optimizing reaction conditions for improved yield and purity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Finalization A Select Initial Conditions (Catalyst, Solvent, Base, Temp) Based on Literature B Run Small-Scale Screening Reactions A->B C Analyze Results (Yield, Purity via HPLC/TLC) B->C D Identify Key Parameters (e.g., Temperature) C->D E Vary One Parameter at a Time D->E F Identify Optimal Parameter Value E->F F->E Select next parameter G Confirm Optimal Conditions on a Larger Scale F->G H Finalize Protocol G->H

References

Overcoming solubility issues with 1-(2-Ethoxyethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential solubility issues with 1-(2-Ethoxyethyl)-1,4-diazepane. The information presented is based on general principles of organic chemistry and extensive experience with similar molecules, as specific solubility data for this compound is not widely published.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A: Based on its chemical structure, which includes a flexible diazepane ring, an ethoxyethyl group, and two basic nitrogen atoms, this compound is expected to be a weakly basic organic compound. It is likely to have some solubility in polar organic solvents and may exhibit pH-dependent solubility in aqueous solutions. Its solubility in pure water at neutral pH is likely to be limited.

Q2: I am having difficulty dissolving this compound in my desired solvent. What are the first steps I should take?

A: Start by confirming the purity of your compound. Impurities can significantly impact solubility. If the compound is pure, begin troubleshooting by attempting to dissolve a small amount in a range of solvents with varying polarities (see Troubleshooting Guide below). Gentle heating and agitation (e.g., vortexing or sonication) can also be effective initial steps.

Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?

A: Yes. As this compound is a basic compound due to its amine groups, its solubility in aqueous solutions can often be significantly increased by lowering the pH. Acidification of the solution will protonate the nitrogen atoms, forming a more soluble salt. We recommend preparing a dilute acidic solution (e.g., 0.1 M HCl) and gradually adding your compound.

Q4: Are there any common solvents that should be avoided?

A: While comprehensive compatibility data is unavailable, it is generally advisable to avoid highly reactive solvents unless a specific reaction is intended. For initial solubility screening, it is best to start with common, relatively inert laboratory solvents.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step guide.

Step 1: Small-Scale Solubility Testing

Before preparing a bulk solution, perform small-scale tests to identify a suitable solvent system.

Experimental Protocol: Solubility Screening

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several individual vials.

  • To each vial, add a small, measured volume (e.g., 100 µL) of a different solvent.

  • Agitate the vials at room temperature for several minutes (e.g., using a vortex mixer).

  • Visually inspect for dissolution. If the compound dissolves, add another measured volume of the compound to determine the approximate saturation point.

  • If the compound does not dissolve, proceed with the following troubleshooting steps on the undissolved samples.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesExpected Behavior
Polar Aprotic DMSO, DMFHigh likelihood of good solubility.
Polar Protic Ethanol, MethanolModerate to good solubility is expected.
Nonpolar Toluene, HexaneLow solubility is anticipated.
Aqueous (Acidic) 0.1 M HClHigh solubility is expected due to salt formation.
Aqueous (Neutral) Water, PBS (pH 7.4)Low to moderate solubility is expected.
Step 2: Employing Co-solvents

If the compound has poor solubility in the desired final solvent but is soluble in a water-miscible organic solvent, a co-solvent strategy can be effective.

Experimental Protocol: Co-solvent Method

  • Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol).

  • Slowly add the desired aqueous buffer to the organic solution while continuously stirring or vortexing.

  • Observe for any precipitation. If the solution remains clear, the co-solvent system is successful.

Step 3: The Impact of Temperature

Solubility often increases with temperature. Gentle heating can be a simple and effective method for dissolution.

Experimental Protocol: Dissolution with Heating

  • Prepare a suspension of the compound in the desired solvent.

  • Gently warm the suspension in a water bath (e.g., starting at 30-40°C).

  • Stir or agitate the suspension while heating.

  • Allow the solution to cool to room temperature and observe for any precipitation. Note that the solution may become supersaturated and precipitation could occur over time.

Step 4: Mechanical Assistance

Sonication can be used to break down solid particles and enhance the rate of dissolution.

Experimental Protocol: Sonication

  • Prepare a suspension of the compound in the desired solvent.

  • Place the vial in an ultrasonic bath.

  • Sonicate in short bursts to avoid excessive heating of the sample.

  • Visually inspect for dissolution between bursts.

Visualizing Experimental Workflows

The following diagrams illustrate the decision-making process and a general workflow for handling solubility challenges.

Troubleshooting_Solubility_Issues start Start: Undissolved Compound solvent_screen Perform Small-Scale Solubility Screen start->solvent_screen is_soluble Is it soluble in a suitable solvent? solvent_screen->is_soluble ph_adjust Try pH Adjustment (for aqueous solutions) is_soluble->ph_adjust No success Solution Prepared is_soluble->success Yes is_soluble_ph Soluble? ph_adjust->is_soluble_ph ph_adjust->is_soluble_ph co_solvent Use a Co-solvent System is_soluble_co Soluble? co_solvent->is_soluble_co co_solvent->is_soluble_co heating Apply Gentle Heating is_soluble_heat Soluble? heating->is_soluble_heat heating->is_soluble_heat sonication Use Sonication is_soluble_sonic Soluble? sonication->is_soluble_sonic sonication->is_soluble_sonic failure Consult Further or Consider Formulation Strategies is_soluble_ph->co_solvent No is_soluble_ph->success Yes is_soluble_co->heating No is_soluble_co->success Yes is_soluble_heat->sonication No is_soluble_heat->success Yes is_soluble_sonic->success Yes is_soluble_sonic->failure No

Caption: Decision tree for troubleshooting solubility.

Stock_Solution_Workflow start Start: Prepare Stock Solution weigh Weigh Compound start->weigh add_solvent Add Initial Volume of Solvent weigh->add_solvent dissolve Attempt to Dissolve (Vortex/Stir) add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution troubleshoot Apply Troubleshooting Steps: - pH Adjustment - Co-solvent - Heating - Sonication check_dissolution->troubleshoot No final_volume Add Solvent to Final Volume check_dissolution->final_volume Yes troubleshoot->dissolve store Store Solution Appropriately final_volume->store end End: Stock Solution Ready store->end

Caption: Workflow for stock solution preparation.

Technical Support Center: 1-(2-Ethoxyethyl)-1,4-diazepane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Ethoxyethyl)-1,4-diazepane. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis typically involves the N-alkylation of 1,4-diazepane with a suitable 2-ethoxyethylating agent. Common starting materials include 1,4-diazepane and an electrophile such as 1-bromo-2-ethoxyethane or 2-ethoxyethyl tosylate.

Q2: What is the most common side reaction during the synthesis of this compound?

A primary side reaction is the dialkylation of 1,4-diazepane, leading to the formation of 1,4-bis(2-ethoxyethyl)-1,4-diazepane. This occurs because both nitrogen atoms in the 1,4-diazepane ring are nucleophilic and can react with the alkylating agent. Careful control of stoichiometry and reaction conditions is crucial to minimize this byproduct.

Q3: How can I minimize the formation of the dialkylated byproduct?

To favor mono-alkylation, it is recommended to use a molar excess of 1,4-diazepane relative to the 2-ethoxyethylating agent. This statistical approach increases the probability that the alkylating agent will react with an un-substituted diazepane molecule. Additionally, slow, dropwise addition of the alkylating agent to the reaction mixture can also help to control the reaction and improve the yield of the mono-substituted product.

Q4: What are the recommended purification methods for this compound?

Purification can often be achieved through column chromatography on silica gel. The polarity of the eluent should be optimized to effectively separate the mono-alkylated product from unreacted 1,4-diazepane and the dialkylated byproduct. Distillation under reduced pressure can also be a viable method for purification, provided the compound is thermally stable.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Product Incomplete reaction.- Increase reaction time and/or temperature.- Ensure the use of an appropriate solvent and base.- Check the quality and reactivity of the starting materials.
Product loss during workup or purification.- Optimize the extraction and purification procedures.- Use a different purification method (e.g., distillation instead of chromatography).
Presence of Multiple Products (TLC/GC-MS) Formation of dialkylated byproduct.- Use an excess of 1,4-diazepane.- Add the alkylating agent slowly to the reaction mixture.
Side reactions of the ethoxyethyl group.- Use milder reaction conditions (lower temperature, less reactive base).
Difficulty in Removing Unreacted 1,4-Diazepane Similar polarity to the desired product.- Optimize the chromatographic separation by using a gradient elution.- Convert the unreacted diazepine to a salt to facilitate separation by extraction.
Product Degradation Instability under reaction or purification conditions.- Use milder reaction conditions.- Avoid high temperatures during purification.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 1,4-Diazepane

  • 1-Bromo-2-ethoxyethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 1,4-diazepane (2.0 equivalents) in acetonitrile, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of 1-bromo-2-ethoxyethane (1.0 equivalent) in acetonitrile to the reaction mixture over 1 hour.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Visualizations

Reaction_Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Problem Unexpected Reaction Outcome (e.g., Low Yield, Impurities) Analysis Analyze Reaction Data (TLC, GC-MS, NMR) Problem->Analysis Cause1 Incorrect Stoichiometry Analysis->Cause1 Cause2 Suboptimal Reaction Conditions Analysis->Cause2 Cause3 Starting Material Quality Analysis->Cause3 Cause4 Inefficient Purification Analysis->Cause4 Solution1 Adjust Reagent Ratios Cause1->Solution1 Solution2 Optimize Temperature, Time, Solvent Cause2->Solution2 Solution3 Verify Reagent Purity Cause3->Solution3 Solution4 Modify Workup/Chromatography Cause4->Solution4

Caption: Troubleshooting workflow for diazepane reactions.

Alkylation_Side_Reaction Reactants 1,4-Diazepane + 1-Bromo-2-ethoxyethane DesiredProduct This compound (Mono-alkylation) Reactants->DesiredProduct Desired Pathway SideProduct 1,4-Bis(2-ethoxyethyl)-1,4-diazepane (Di-alkylation) Reactants->SideProduct Direct Di-alkylation (Side Pathway) DesiredProduct->SideProduct Further Reaction (Side Pathway)

Technical Support Center: Purification of Substituted Diazepanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted diazepanes.

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers during Chiral HPLC

Question: I am struggling to separate diastereomers of my substituted diazepane using chiral HPLC. What steps can I take to improve the resolution?

Answer:

Poor diastereomeric separation is a common challenge due to the conformational flexibility of the seven-membered diazepine ring. Here is a systematic approach to troubleshoot this issue:

  • Optimize the Mobile Phase:

    • Solvent Composition: The polarity of the mobile phase is critical. For normal-phase chromatography on columns like silica or cyano-based columns, start with a non-polar mobile phase (e.g., hexane/isopropanol) and gradually increase the polar component. For reversed-phase chromatography, adjust the ratio of your aqueous and organic solvents (e.g., acetonitrile/water or methanol/water).[1][2]

    • Additives: Small amounts of additives can significantly impact selectivity. For normal-phase, consider adding a small percentage (0.1-1%) of a polar solvent like methanol, ethanol, or isopropanol to sharpen peaks.[3] For reversed-phase, adjusting the pH with additives like trifluoroacetic acid (TFA) or triethylamine (TEA) can alter the ionization state of your compound and improve separation.

  • Evaluate the Stationary Phase:

    • Not all chiral stationary phases (CSPs) are suitable for every pair of diastereomers. It is often a matter of trial and error to find the right column.[2]

    • Cellulose-based CSPs: Columns like Chiralcel OD-R have been successfully used for separating diazepam and its chiral metabolites.[1]

    • Other Options: Consider columns with different chiral selectors, such as those based on cyclodextrins (e.g., Cyclobond) or pentafluorophenyl (PFP) phases, which are known for their ability to separate isomers.[2]

  • Adjust Chromatographic Conditions:

    • Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the energy barrier for interconversion between conformers and improving the differential interaction with the stationary phase.[4]

    • Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially leading to better separation.

Logical Troubleshooting Workflow for Diastereomer Separation

G cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Evaluation cluster_conditions Condition Adjustment start Poor Diastereomer Separation mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Evaluate Stationary Phase mobile_phase->stationary_phase No Improvement success Successful Separation mobile_phase->success Improved Resolution mp1 Adjust Solvent Ratio conditions Adjust Conditions stationary_phase->conditions No Improvement stationary_phase->success Improved Resolution sp1 Try Cellulose-based CSP conditions->start No Improvement (Re-evaluate) conditions->success Improved Resolution c1 Lower Temperature mp2 Add Modifiers (e.g., TFA, TEA) mp1->mp2 sp2 Try Cyclodextrin-based CSP sp1->sp2 sp3 Try PFP Column sp2->sp3 c2 Reduce Flow Rate c1->c2

Caption: Troubleshooting workflow for poor diastereomer separation.

Issue 2: Presence of Process-Related Impurities in the Final Product

Question: My final product shows several unexpected peaks in the HPLC analysis. How can I identify and remove these process-related impurities?

Answer:

The synthesis of diazepanes can generate several side-products. For instance, in the synthesis of diazepam, at least six process-related impurities are commonly identified.

  • Identify the Impurities:

    • The first step is to identify the structure of the impurities. This can be achieved by comparing their retention times with known standards or by using mass spectrometry (MS) to determine their molecular weights. Common impurities in diazepam synthesis include unreacted starting materials, intermediates, and products of side reactions.

  • Removal Strategies:

    • Recrystallization: This is often the most effective method for removing impurities from a solid product. A single recrystallization can significantly improve purity. For example, diazepam synthesized via a continuous flow method was improved from 91% to over 98% purity with one recrystallization.[5][6] The choice of solvent is crucial and may require some experimentation.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a standard method for purification. The choice of eluent will depend on the polarity difference between your desired product and the impurities.

    • Solid-Phase Extraction (SPE): For specific applications, SPE can be a powerful tool for sample clean-up and removal of certain impurities. Molecularly imprinted polymers (MIPs) have been used for the selective extraction of diazepam and its metabolites.[7]

Experimental Workflow for Impurity Removal

G start Impure Product identify Identify Impurities (HPLC-MS) start->identify recrystallize Recrystallization identify->recrystallize analyze Analyze Purity (HPLC) recrystallize->analyze chromatography Column Chromatography spe Solid-Phase Extraction (if applicable) chromatography->spe Further Purification Needed chromatography->analyze spe->analyze analyze->chromatography Purity Not Met end Pure Product (>98%) analyze->end Purity Met

Caption: General workflow for the identification and removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in diazepam synthesis?

A1: Six common process-related impurities in diazepam synthesis have been identified and are recognized by the European and US Pharmacopeias. These arise from side reactions during the synthesis process.

Q2: My substituted diazepane is an oil and cannot be recrystallized. What is the best alternative for purification?

A2: For oily products, column chromatography is the most common and effective purification method. You will need to screen for a suitable solvent system (eluent) that provides good separation between your product and any impurities. Techniques like Thin Layer Chromatography (TLC) can be used to quickly screen different solvent systems.

Q3: How do substituents on the diazepine ring affect purification?

A3: Substituents can significantly influence the molecule's polarity, solubility, and conformational properties.[8][9] For example, bulky substituents can affect the conformation of the seven-membered ring, which can in turn impact how it interacts with a chiral stationary phase during HPLC.[10] The electronic nature of the substituents will also affect the molecule's polarity, which is a key factor in its retention behavior during chromatography.

Q4: I am using Solid-Phase Extraction (SPE) for sample clean-up. What are typical recovery rates?

A4: Recovery rates for SPE can be quite high. For example, using a molecularly imprinted polymer (MIP) for the extraction of diazepam and its metabolites from urine samples, recovery rates ranged from 89.1% to 99.4%.[7] However, the actual recovery will depend on the specific sorbent, the sample matrix, and the optimization of the loading, washing, and elution steps.

Data Summary Tables

Table 1: Purity and Yield Data for Diazepam Synthesis and Purification

MethodInitial PurityPurity after RecrystallizationYieldReference
Continuous Flow Synthesis~91%>98%~96%[5][6]
Batch Synthesis70%Not specifiedNot specified[5]
Automated Platform (AutoSyn)81%Not specified96%[5]

Table 2: HPLC Retention Times for Diazepam and Process-Related Impurities

CompoundRetention Time (min)
Impurity A2.63
Impurity E2.89
Impurity F3.50
Impurity B4.13
Impurity C7.23
Impurity D11.68
HPLC Conditions: Column: Novapack, 3.9x150 mm, C-18; Mobile phase: Acetonitrile:MeOH:Water (400:400:200, v/v); Flow: 1.0 ml/min; Detector wavelength: 254 nm.

Table 3: Recovery Rates for Solid-Phase Extraction of Diazepam and Metabolites

AnalyteRecovery Rate (%)
Diazepam (DZP)94.0
Oxazepam (OZ)91.5
Temazepam (TZ)90.8
Nordiazepam (NZ)89.1
Method: Molecularly Imprinted Solid-Phase Extraction (MISPE) from urine samples.[7]

Experimental Protocols

Protocol 1: Chiral HPLC for Separation of Diazepam and its Metabolites

This protocol is adapted from a method for the simultaneous separation of diazepam and its chiral and achiral metabolites.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

    • Chiral Stationary Phase: Chiralcel OD-R column.

  • Reagents:

    • Sodium perchlorate

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

  • Mobile Phase Preparation:

    • Prepare a 0.3 M sodium perchlorate solution in water.

    • The mobile phase is a mixture of 0.3 M sodium perchlorate and acetonitrile in a 57:43 (v/v) ratio.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 ml/min

    • Detection Wavelength: 210 nm

    • Mode: Isocratic

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., the mobile phase).

    • If necessary, perform a sample clean-up using solid-phase extraction.

  • Analysis:

    • Inject the sample onto the column and record the chromatogram.

    • Identify the peaks corresponding to the different stereoisomers based on their retention times.

Protocol 2: Recrystallization for Purification of Diazepam

This is a general protocol for recrystallization, which can be adapted based on the specific substituted diazepane.

  • Solvent Selection:

    • Choose a solvent in which the diazepane is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, and mixtures thereof with water or hexanes.

  • Procedure:

    • Place the crude diazepane in a flask.

    • Add a minimal amount of the chosen solvent to dissolve the compound at an elevated temperature (gently heat and stir).

    • Once fully dissolved, allow the solution to cool slowly to room temperature.

    • For further crystallization, the flask can be placed in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Purity Check:

    • Analyze the purity of the recrystallized product using HPLC or another suitable analytical technique.

    • If the purity is not satisfactory, a second recrystallization may be necessary. A study on continuous flow synthesis of diazepam showed that a single recrystallization increased purity from ~91% to >98%.[5][6]

References

Identifying and minimizing byproducts in diazepine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in diazepine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in the synthesis of Diazepam?

A1: During the synthesis of Diazepam, several process-related impurities can form. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mention six potential impurities. These include:

  • Impurity A (EP) / Related Compound A (USP): 7-chloro-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one

  • Impurity B (EP) / Related Compound B (USP): N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

  • Impurity C (EP): Not explicitly named in the provided text, but is a known process-related impurity.

  • Impurity D (EP): 2-(methylamino)-5-chlorobenzophenone

  • Impurity E (EP): 6-chloro-1-methyl-4-phenyl quinazolin-2-(1H)-one

  • Impurity F (EP): 7-chloro-2-methoxy-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]diazepine

The formation of these impurities is often related to the specific synthetic route and reaction conditions employed. For instance, the HBr and H₂O byproducts generated during the cyclization step can promote the hydrolysis of the amide bond, leading back to the starting material.[3]

Q2: How can I minimize the formation of the N-oxide byproduct during Diazepam synthesis?

A2: The formation of N-oxide impurities is a common issue in the synthesis of nitrogen-containing heterocycles. To minimize its formation, consider the following strategies:

  • Control of Oxidizing Agents: Avoid the use of strong oxidizing agents or ensure they are completely removed before the final steps of the synthesis.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation from atmospheric oxygen.

  • Temperature Control: Elevated temperatures can sometimes promote oxidation. Optimizing the reaction temperature to the lowest effective level can be beneficial.

Q3: What analytical techniques are most effective for identifying and quantifying byproducts in Diazepine synthesis?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for the identification and quantification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[4] Developing a robust HPLC method with a suitable column (e.g., C18) and mobile phase is crucial for resolving the main product from its byproducts.

  • Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another valuable technique, particularly for volatile impurities.[5]

  • Mass Spectrometry (MS): Mass spectrometry provides molecular weight information, which is essential for identifying the structure of unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of isolated impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and getting a preliminary indication of the presence of impurities.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials or Intermediates

Symptoms:

  • HPLC analysis shows significant peaks corresponding to starting materials or key intermediates.

  • Lower than expected yield of the final diazepine product.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion.
- Increase Temperature: Carefully increase the reaction temperature, monitoring for the formation of degradation products.
- Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reagent may be necessary to drive the reaction to completion.
Poor Reagent Quality - Verify Reagent Purity: Use reagents from a reliable source and verify their purity by appropriate analytical methods.
- Proper Storage: Ensure reagents are stored under the recommended conditions to prevent degradation.
Catalyst Deactivation - Use Fresh Catalyst: If a catalyst is used, ensure it is active. Consider using a fresh batch of catalyst.
Issue 2: Formation of Dimerization or Polymerization Products

Symptoms:

  • Presence of high molecular weight species in the mass spectrum.

  • Precipitation of insoluble material from the reaction mixture.

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Concentration - Dilute the Reaction Mixture: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to dimerization or polymerization.
Excessive Temperature - Lower the Reaction Temperature: Higher temperatures can sometimes promote unwanted side reactions.
Incorrect pH - Optimize pH: The pH of the reaction mixture can significantly influence the reaction pathway. Conduct small-scale experiments to determine the optimal pH range.
Issue 3: Formation of Isomeric Byproducts

Symptoms:

  • HPLC analysis shows peaks with the same mass as the desired product but different retention times.

  • NMR spectrum is complex, with overlapping signals.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Lack of Regioselectivity - Use of Directing Groups: Introduce or modify functional groups on the starting materials to direct the reaction to the desired position.
- Change the Catalyst or Solvent: The choice of catalyst and solvent can significantly influence the regioselectivity of a reaction.
Isomerization under Reaction Conditions - Milder Reaction Conditions: Employ milder reaction conditions (e.g., lower temperature, shorter reaction time) to prevent isomerization of the product.
- In-situ Protection/Deprotection: Consider a synthetic route that involves protecting groups to prevent unwanted reactions at specific sites.

Experimental Protocols

Protocol 1: HPLC Analysis of Diazepam and its Impurities

This protocol provides a general guideline for the HPLC analysis of Diazepam and its process-related impurities. Method optimization will be required based on the specific impurities expected and the HPLC system used.

  • Column: Novapack C18, 3.9 x 150 mm

  • Mobile Phase: Acetonitrile:Methanol:Water (40:40:20, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude Diazepam sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Synthesis of 7-chloro-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one (Impurity A)

This protocol describes the synthesis of a common Diazepam impurity, which can be used as a reference standard for analytical method development.

  • To a solution of glycine (10.0 g, 0.13 mol) in ethanol (100 mL), add thionyl chloride (10.6 mL, 0.15 mol) dropwise at 0-5 °C over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain glycine ethyl ester hydrochloride.

  • Condense the glycine ethyl ester hydrochloride with 2-amino-5-chlorobenzophenone in pyridine at reflux temperature to yield 7-chloro-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one.

Visualizations

Diazepam_Synthesis_Byproducts Simplified Diazepam Synthesis and Potential Byproduct Formation A 2-Amino-5-chlorobenzophenone B Intermediate A->B Reaction Step 1 BP2 Impurity D (Unreacted Starting Material) A->BP2 Incomplete Reaction C Diazepam B->C Reaction Step 2 (e.g., Methylation) BP1 Impurity A (e.g., from incomplete methylation) B->BP1 Side Reaction BP3 Other Side Products B->BP3 Side Reaction

Caption: Logical workflow of Diazepam synthesis and potential byproduct formation.

References

Technical Support Center: Synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane. The information is designed to address common challenges encountered during the scale-up of this process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question: The reaction is slow or incomplete, with a significant amount of unreacted 1,4-diazepane remaining. What are the possible causes and solutions?

Answer:

Several factors can contribute to a sluggish or incomplete reaction. Consider the following:

  • Insufficient Activation of the Alkylating Agent: If using an alkyl halide (e.g., 2-ethoxyethyl chloride or bromide), ensure its reactivity is adequate. Bromides are generally more reactive than chlorides.

  • Inappropriate Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the 1,4-diazepane, leading to a slow reaction. Consider using a stronger, non-nucleophilic base.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will significantly slow down the reaction rate. A modest increase in temperature may be necessary.

  • Solvent Effects: The solvent should be able to dissolve the reactants and be appropriate for the reaction conditions. Aprotic polar solvents are often a good choice for such alkylations.

Solutions:

  • Switch to a more reactive alkylating agent , such as 2-ethoxyethyl bromide or iodide.

  • Use a stronger base , like potassium carbonate or a hindered organic base such as diisopropylethylamine (DIPEA).

  • Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS.

  • Ensure your solvent is anhydrous if moisture-sensitive reagents are used.

Question: The major product is the di-substituted 1,4-bis(2-ethoxyethyl)-1,4-diazepane, with very low yield of the desired mono-substituted product. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of the di-substituted product is a common challenge in the alkylation of symmetric diamines.

  • Stoichiometry: Using a large excess of the 1,4-diazepane relative to the alkylating agent is the most straightforward way to favor mono-alkylation. This statistically increases the probability of the alkylating agent reacting with an un-substituted diazepine.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture containing the excess 1,4-diazepane can help maintain a low concentration of the alkylating agent, further promoting mono-substitution.

  • Use of a Protecting Group: A more complex but highly effective strategy is to use a mono-protected 1,4-diazepane, such as N-Boc-1,4-diazepane. After the alkylation of the unprotected nitrogen, the Boc group can be removed.

Solutions:

  • Adjust the molar ratio of 1,4-diazepane to the 2-ethoxyethylating agent to be at least 3:1 or higher.

  • Employ a syringe pump for the slow addition of the alkylating agent over several hours.

  • Consider a protection-alkylation-deprotection sequence for maximum selectivity, although this adds steps to the overall synthesis.

Question: The purification of the final product is difficult, with the product being hard to separate from the unreacted starting material and the di-substituted by-product. What purification strategies are recommended?

Answer:

The similar polarities of the mono- and di-substituted products, along with the starting material, can make purification challenging.

  • Column Chromatography: This is the most common method for separating such mixtures. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. A shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent streaking, can be effective.

  • Acid-Base Extraction: Exploiting the basicity of the amine products can be a useful pre-purification step. The desired mono-substituted product is generally more basic than the di-substituted one. Careful extraction at different pH values might achieve some degree of separation.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation could be a viable option for purification, especially on a larger scale.

Solutions:

  • Optimize column chromatography conditions on a small scale before attempting a large-scale separation.

  • Perform a preliminary separation using acid-base extraction to enrich the desired product before chromatography.

  • Investigate the feasibility of vacuum distillation if the product is a liquid and thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material, 1,4-diazepane or a protected derivative?

For smaller-scale synthesis where high purity is paramount, using a mono-protected 1,4-diazepane (e.g., N-Boc-1,4-diazepane) is advisable to ensure selective mono-alkylation. For larger-scale synthesis where cost and step-economy are more critical, using an excess of 1,4-diazepane is a more common industrial approach, followed by efficient purification.

Q2: Which alkylating agent is best for this synthesis: 2-ethoxyethyl chloride, bromide, or tosylate?

The choice depends on a balance of reactivity, cost, and availability. 2-Ethoxyethyl bromide is a good starting point as it is more reactive than the chloride, leading to faster reaction times and potentially lower reaction temperatures. A tosylate would also be a highly effective leaving group.

Q3: What are the typical reaction conditions (solvent, temperature, base) for the N-alkylation of 1,4-diazepane?

Commonly used solvents include acetonitrile, DMF, or a lower boiling alcohol like isopropanol. A carbonate base such as K₂CO₃ is often used. Reaction temperatures can range from room temperature to a gentle reflux, depending on the reactivity of the alkylating agent.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most effective methods. For TLC, a developing system such as dichloromethane/methanol/triethylamine (e.g., 90:9:1) can often resolve the starting material, mono-alkylated, and di-alkylated products.

Q5: Are there any specific safety precautions I should take?

1,4-Diazepane and its derivatives are corrosive and can cause skin and eye irritation. Alkylating agents can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Comparison of Reaction Parameters for N-Alkylation of Cyclic Amines (Illustrative Data)

ParameterMethod A: Excess DiamineMethod B: Protected Diamine
1,4-Diazepane Derivative 1,4-DiazepaneN-Boc-1,4-diazepane
Molar Ratio (Diazepane:Alkylating Agent) 4:11:1.1
Solvent AcetonitrileDMF
Base K₂CO₃Cs₂CO₃
Temperature 60°CRoom Temperature
Reaction Time 12-18 hours8-12 hours
Typical Yield (Mono-alkylated) 50-60%>90% (before deprotection)
Major By-product Di-alkylated diazepaneNone

Experimental Protocols

Protocol 1: N-Alkylation using Excess 1,4-Diazepane

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (4.0 equivalents) and a suitable solvent such as acetonitrile (10 mL per gram of diazepane).

  • Add a base, for example, potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add 2-ethoxyethyl bromide (1.0 equivalent) to the stirring suspension.

  • Heat the reaction mixture to 60°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of Mono-Boc-Protected 1,4-Diazepane

  • Dissolve N-Boc-1,4-diazepane (1.0 equivalent) in an appropriate solvent like DMF.

  • Add a base such as cesium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature and add 2-ethoxyethyl bromide (1.1 equivalents).

  • Continue stirring at room temperature and monitor the reaction until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-Boc-1-(2-ethoxyethyl)-1,4-diazepane can be purified by column chromatography or used directly in the next deprotection step.

  • For deprotection, dissolve the protected amine in a solvent such as dichloromethane and add an excess of a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.

  • Stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).

  • Remove the solvent and excess acid under reduced pressure. The product is often obtained as a salt, which can be neutralized with a base and then extracted.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1_4_Diazepane 1,4-Diazepane Reaction_Vessel N-Alkylation 1_4_Diazepane->Reaction_Vessel Alkylating_Agent 2-Ethoxyethyl Halide Alkylating_Agent->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., ACN) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product 1-(2-Ethoxyethyl)- 1,4-diazepane Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Reaction Issue? Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Yes Low_Selectivity Low Selectivity (Di-substitution) Start->Low_Selectivity No, selectivity issue Check_Reagents Check Reagent Purity & Reactivity Low_Yield->Check_Reagents Excess_Diazepane Increase Excess of Diazepane Low_Selectivity->Excess_Diazepane Increase_Temp Increase Temperature Check_Reagents->Increase_Temp Reagents OK Change_Base Use Stronger Base Increase_Temp->Change_Base Still slow Slow_Addition Slowly Add Alkylating Agent Excess_Diazepane->Slow_Addition Still low selectivity Use_Protection Use Protecting Group Strategy Slow_Addition->Use_Protection Still low selectivity

Caption: A decision tree for troubleshooting common synthesis issues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazepam and related benzodiazepines. Our goal is to help you anticipate and mitigate common side effects encountered during your experiments, ensuring data integrity and animal welfare.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Excessive Sedation or Ataxia in Animal Models

Q1: My animals are overly sedated and show significant motor impairment (ataxia), which is interfering with behavioral assessments. What can I do?

A1: Excessive sedation and ataxia are common dose-dependent side effects of diazepam, primarily mediated by its action on α1-containing GABA-A receptors.[1] Here’s a troubleshooting workflow:

Experimental Workflow: Troubleshooting Excessive Sedation

G start Observe Excessive Sedation/Ataxia dose Reduce Diazepam Dose start->dose First Step selective Consider α1-Sparing Compound dose->selective If dose reduction is not feasible protocol Modify Behavioral Protocol dose->protocol If behavioral endpoint allows end Side Effect Mitigated selective->end antagonist Use Flumazenil (Antagonist) antagonist->end For acute reversal protocol->end

Caption: Troubleshooting workflow for excessive diazepam-induced sedation.

  • Dose Reduction: The most straightforward approach is to lower the dose of diazepam. It's crucial to perform a dose-response study to find the optimal concentration that achieves the desired therapeutic effect (e.g., anxiolysis) with minimal sedation.[2][3]

  • Use a Subunit-Selective Modulator: If reducing the dose compromises your primary experimental outcome, consider using a GABA-A receptor modulator with lower efficacy at the α1 subunit. Compounds that selectively target α2/α3 subunits are known to have anxiolytic effects with reduced sedative and ataxic properties.[4][5]

  • Administer an Antagonist: For acute reversal of sedation, the benzodiazepine antagonist flumazenil can be administered.[6][7] This can be useful in case of overdose or to quickly recover an animal for subsequent procedures. However, flumazenil will also reverse the primary effects of diazepam.

  • Adapt Your Behavioral Protocol: If mild sedation is unavoidable, consider adapting your behavioral paradigm. For example, allow for a longer habituation period or choose assays that are less sensitive to motor impairment.

Issue 2: Cognitive Impairment in Learning and Memory Tasks

Q2: I am observing deficits in learning and memory in my rodent models treated with diazepam. How can I mitigate this?

A2: Diazepam can cause anterograde amnesia and impair cognitive function, which is a significant concern in studies involving learning and memory tasks like the Morris water maze or contextual fear conditioning.[8][9] This effect is partly mediated by α1 and α5 GABA-A receptor subunits.[1]

Logical Relationship: Mitigating Cognitive Side Effects

G Diazepam Diazepam Alpha1 α1 Subunit Diazepam->Alpha1 Alpha5 α5 Subunit Diazepam->Alpha5 Cognitive_Impairment Cognitive Impairment Alpha1->Cognitive_Impairment Alpha5->Cognitive_Impairment Mitigation_Strategy Mitigation Strategy Cognitive_Impairment->Mitigation_Strategy Selective_Modulator α1/α5 Sparing Modulator Mitigation_Strategy->Selective_Modulator Dose_Timing Adjust Dose & Timing Mitigation_Strategy->Dose_Timing

Caption: Strategies to mitigate cognitive impairment from diazepam.

  • Dose and Timing: Administer the lowest effective dose of diazepam. Also, consider the timing of administration relative to the learning task. If possible, administer the compound after the acquisition phase to study its effects on consolidation or retrieval specifically.

  • Subunit-Selective Compounds: Employ compounds that have a lower affinity for or are neutral modulators at α1 and α5 subunits. Negative allosteric modulators of the α5 subunit have been investigated for their potential to enhance cognitive function.

  • Cognitive Enhancers: In some paradigms, co-administration of a cognitive-enhancing drug could be considered, although this introduces another variable to the experiment. This approach requires careful validation.

  • Flumazenil: As with sedation, flumazenil can reverse the cognitive effects of diazepam, which can be useful in dissecting the acute pharmacological effects on cognition.[6]

Issue 3: Development of Tolerance and Dependence

Q3: My study requires long-term administration of diazepam, and I'm concerned about tolerance and dependence influencing the results. How can I manage this?

A3: Tolerance to the therapeutic effects of diazepam can develop with chronic use, and abrupt cessation can lead to a withdrawal syndrome, including anxiety and seizures.[8][10]

  • Intermittent Dosing: If your experimental design allows, consider an intermittent dosing schedule rather than continuous administration to slow the development of tolerance.

  • Gradual Dose Tapering: To avoid withdrawal symptoms at the end of the treatment period, a gradual tapering of the diazepam dose is recommended.[8] An abrupt stop can induce a state of anxiety and hyper-excitability that can confound behavioral results.[11]

  • Monitor for Withdrawal: Be aware of the signs of withdrawal in your animal models, which can include increased anxiety, tremors, and in severe cases, seizures.[10][12] Assays like the elevated plus maze can be used to quantify withdrawal-induced anxiety.[11]

  • Alternative Compounds: For long-term studies, investigate alternative anxiolytic compounds with a lower potential for tolerance and dependence, such as selective serotonin reuptake inhibitors (SSRIs) or newer GABA-A modulators.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action of diazepam and how does it lead to side effects?

A: Diazepam is a positive allosteric modulator of the GABA-A receptor.[13][14] It binds to the benzodiazepine site on the receptor, which increases the affinity of the primary neurotransmitter, gamma-aminobutyric acid (GABA). This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[8] Side effects arise because different subtypes of the GABA-A receptor, distinguished by their alpha (α) subunits, mediate different physiological effects.

Signaling Pathway: Diazepam's Mechanism of Action

G cluster_receptor GABA-A Receptor GABA GABA Receptor GABA-A Receptor (α, β, γ subunits) GABA->Receptor Diazepam Diazepam Diazepam->Receptor Binds to α/γ interface Chloride Cl- Influx Receptor->Chloride Potentiates Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effects Anxiolysis, Anticonvulsant Reduced_Excitability->Therapeutic_Effects Side_Effects Sedation, Ataxia, Amnesia Reduced_Excitability->Side_Effects

Caption: Mechanism of action of diazepam at the GABA-A receptor.

Q: Which GABA-A receptor subunits are associated with specific side effects?

A: The sedative, amnesic, and some anticonvulsant effects of diazepam are primarily mediated by the α1 subunit. The anxiolytic and muscle relaxant effects are largely attributed to the α2 and α3 subunits. The α5 subunit is particularly implicated in cognitive functions like learning and memory.[1]

Q: How can I experimentally measure the side effects of diazepam in my animal models?

A: Several validated behavioral tests can be used to quantify the side effects of diazepam:

  • Sedation and Motor Coordination (Ataxia): The Rotarod test is a standard method to assess motor coordination and balance.[4][15][16][17][18] A decrease in the latency to fall from the rotating rod indicates motor impairment.

  • Anxiety-like Behavior: The Elevated Plus Maze (EPM) is widely used to assess anxiety.[13][14][19][20][21] Anxiolytic compounds like diazepam typically increase the time spent in the open arms.

  • Learning and Memory: The Morris Water Maze is a classic test for spatial learning and memory.[9][22][23] Increased latency to find the hidden platform can indicate cognitive impairment.

  • Withdrawal: Withdrawal-induced anxiety can be measured using the EPM or by quantifying ultrasonic vocalizations in rats.[12]

Data Summary Tables

Table 1: Dose-Dependent Effects of Diazepam in Mice

Dose (mg/kg, i.p.)Primary EffectCommon Side Effects ObservedAnimal ModelReference
0.5 - 1.0AnxiolyticMinimal sedationC57BL/6J Mice[3][24]
2.0Anxiolytic / SedativeImpaired locomotor activityC57BL/6J Mice[3][24]
3.0 - 5.0Sedative / Muscle RelaxantSignificant ataxia, reduced motor activityAlbino Mice[15]

Table 2: Efficacy of Flumazenil in Reversing Diazepam-Induced Sedation

Study PopulationDiazepam DoseFlumazenil DoseOutcomeReference
Human PatientsConscious Sedation0.4 - 1.0 mg (IV)84% complete reversal of sedation at 5 min[6]
Human PatientsConscious Sedation with Opioids~0.76 mg (IV)70% of patients fully awake at 5 min[25]
Human Patients0.2 mg/kg (IV)0.1 - 2.0 mgAttenuated, but did not completely reverse sedation[26]

Detailed Experimental Protocols

Protocol 1: Rotarod Test for Motor Coordination

Objective: To assess the effect of diazepam on motor coordination and balance in mice.

Materials:

  • Rotarod apparatus

  • Test mice

  • Diazepam solution and vehicle control

  • Syringes for intraperitoneal (i.p.) injection

  • Timer

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.[16]

  • Training (optional but recommended): Place the mice on the stationary rod for a brief period. Then, train the mice on the rotating rod at a low, constant speed (e.g., 4 rpm) for 2-5 minutes. Animals that consistently fall off during this phase can be excluded.[4]

  • Drug Administration: Administer diazepam or vehicle control i.p. Typically, a 30-minute pre-treatment time is allowed for the drug to take effect.[3][24]

  • Testing:

    • Place the mouse on the rotating rod.

    • Start the rotation, either at a fixed speed or with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[17]

    • Start the timer simultaneously.

    • Record the latency (time) for the mouse to fall off the rod. If the mouse clings to the rod and completes a full passive rotation, this is also often counted as a fall.

    • A cut-off time (e.g., 300 seconds) is typically set.

  • Data Analysis: Compare the mean latency to fall between the diazepam-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic effects of diazepam.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Video camera and tracking software

  • Test mice or rats

  • Diazepam solution and vehicle control

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes. The lighting in the room should be kept consistent.

  • Drug Administration: Administer diazepam or vehicle i.p. 30 minutes prior to testing.[3][24]

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.[20]

    • Allow the animal to freely explore the maze for a 5-minute period.[13][21]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

    • Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time)] x 100 and the percentage of open arm entries.

    • An increase in these parameters is indicative of an anxiolytic effect. Compare the results between groups using statistical analysis.

Protocol 3: Morris Water Maze for Spatial Learning and Memory

Objective: To assess the impact of diazepam on spatial learning and memory.

Materials:

  • Circular pool (water maze) filled with opaque water

  • Submerged platform

  • Visual cues placed around the room

  • Video camera and tracking software

  • Test rodents

  • Diazepam solution and vehicle control

Procedure:

  • Acclimation/Habituation: Allow the animals to swim freely in the pool without the platform for 60 seconds one day prior to the start of training.[23]

  • Acquisition Phase (Training):

    • This phase typically lasts for 4-5 consecutive days with multiple trials per day.

    • Administer diazepam or vehicle at a consistent time before each day's trials.

    • For each trial, place the animal in the water at one of several predetermined start locations.

    • Allow the animal to swim and find the hidden platform. If it does not find it within a set time (e.g., 60-90 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

  • Probe Trial (Memory Test):

    • 24 hours after the final training trial, remove the platform from the pool.

    • Place the animal in the pool and allow it to swim for 60 seconds.

    • Record the swim path.

  • Data Analysis:

    • Acquisition: Analyze the escape latency (time to find the platform) and path length across training days. Impaired learning is indicated by a slower decrease in these measures for the diazepam group compared to controls.

    • Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings. A preference for the target quadrant indicates memory retention. Compare these measures between the diazepam and control groups.[22]

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 1-(2-Ethoxyethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of methodologies for confirming the structure of 1-(2-Ethoxyethyl)-1,4-diazepane, with a primary focus on the gold-standard technique of X-ray crystallography.

While a public crystal structure for this compound is not currently available in crystallographic databases, this guide outlines the definitive experimental protocol for its determination and compares this powerful technique with other common analytical methods. Understanding the strengths and limitations of each approach is crucial for a comprehensive structural elucidation.

I. The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography provides direct and precise information about the spatial arrangement of atoms in a crystalline solid, revealing bond lengths, bond angles, and the conformation of the molecule. It stands as the most conclusive method for absolute structure determination.

Hypothetical Experimental Protocol for X-ray Crystallography of this compound:

  • Crystallization:

    • The primary challenge is to grow single crystals of high quality. The compound, synthesized and purified to >98%, would be dissolved in a variety of solvents (e.g., ethanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) to screen for suitable crystallization conditions.

    • Techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent system), and cooling of a saturated solution would be employed. Given the ethoxyethyl side chain, the molecule may be an oil at room temperature, potentially requiring the formation of a solid salt (e.g., hydrochloride or fumarate salt) to facilitate crystallization.

  • Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • The mounted crystal is exposed to a monochromatic X-ray beam (e.g., using a copper or molybdenum source) in a diffractometer.

    • The diffraction pattern, the unique scattering of X-rays by the crystal lattice, is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

xray_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF File)

Fig. 1: Workflow for X-ray Crystallography.

II. A Comparative Analysis of Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic methods is typically employed for routine characterization, especially in solution, and to corroborate the crystallographic findings.

The logical workflow for a comprehensive structural elucidation often involves multiple techniques, as depicted below.

structure_elucidation_logic cluster_primary Primary Analysis cluster_connectivity Connectivity & Environment cluster_confirmation Definitive Structure ms Mass Spectrometry (Molecular Weight) nmr_1h ¹H NMR (Proton Framework) ms->nmr_1h ir IR Spectroscopy (Functional Groups) ir->nmr_1h nmr_2d 2D NMR (COSY, HSQC) (Atom Connectivity) nmr_1h->nmr_2d nmr_13c ¹³C NMR (Carbon Skeleton) nmr_13c->nmr_2d proposed_structure proposed_structure nmr_2d->proposed_structure Proposed Structure xray X-ray Crystallography (3D Structure) confirmed_structure confirmed_structure xray->confirmed_structure Confirmed Structure proposed_structure->xray

Fig. 2: Integrated Spectroscopic Workflow.

The following table summarizes the comparison of these methods for the structural elucidation of this compound.

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing.- Unambiguously determines the conformation of the 7-membered diazepane ring (e.g., chair, boat, or twist-boat).- Defines the orientation of the ethoxyethyl substituent.- Provides definitive proof of structure.- Requires a suitable single crystal, which can be difficult to obtain.- The determined structure is in the solid state and may differ from the solution-state conformation.
NMR Spectroscopy (¹H, ¹³C, 2D) Chemical environment of protons and carbons, connectivity between atoms (C-H, H-H).- Confirms the presence of the ethoxyethyl group (triplet and quartet for ethyl, and two triplets for the -CH₂-CH₂-O- linker).- Shows the complex signal patterns for the diazepane ring protons.- 2D NMR (COSY, HSQC) can map out the entire proton and carbon framework, confirming connectivity.- Does not provide precise bond lengths or angles.- The flexible diazepane ring and ethoxyethyl chain can lead to complex or broad signals, potentially complicating interpretation.- Provides information on the time-averaged solution-state structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.- Quickly confirms the molecular formula (C₉H₂₀N₂O) by determining the molecular ion peak.- High-resolution mass spectrometry (HRMS) provides a very accurate mass, further confirming the elemental composition.- Fragmentation patterns can give clues about the structure (e.g., loss of the ethoxyethyl side chain).- Does not provide information about stereochemistry or the connectivity of isomers.- Cannot distinguish between isomers with the same molecular weight.
Infrared (IR) Spectroscopy Presence of specific functional groups.- Confirms the presence of C-H (alkane) bonds, C-N bonds, and the C-O-C (ether) linkage.- Absence of certain peaks (e.g., C=O, O-H) confirms the purity of the sample.- Provides limited information about the overall molecular skeleton.- The spectrum can be complex in the fingerprint region and is generally not sufficient for complete structure elucidation on its own.

III. Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the ultimate method. It provides an unambiguous three-dimensional model of the molecule, which is invaluable for understanding its chemical properties and potential interactions in a biological context. However, a comprehensive analysis relies on the synergistic use of spectroscopic techniques. Mass spectrometry and IR spectroscopy serve as rapid initial checks for molecular formula and functional groups, while detailed 1D and 2D NMR spectroscopy provides the complete atomic connectivity in solution. The combination of these methods provides a complete picture of the molecule, with X-ray crystallography offering the final, definitive proof of its architecture.

A Comparative Analysis of 1-(2-Ethoxyethyl)-1,4-diazepane and Other Diazepane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 1-(2-Ethoxyethyl)-1,4-diazepane and other notable diazepane derivatives. Due to a lack of specific experimental data for this compound in publicly available literature, this analysis draws upon data from structurally related N-substituted diazepanes and the broader class of 1,4-diazepine derivatives to infer potential properties and facilitate further research.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These seven-membered heterocyclic compounds, containing two nitrogen atoms, have been extensively explored for their therapeutic potential, exhibiting a wide range of activities including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer effects.[1][2][3] The nature and position of substituents on the diazepane ring play a crucial role in determining the pharmacological profile of these derivatives.

Physicochemical Properties: A Comparative Overview

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound (Hypothetical) CCN(CCO)C1CCNCCN1C9H20N2O172.27N-alkoxyalkyl substitution, potential for altered lipophilicity and hydrogen bonding compared to simple N-alkyl derivatives.
1-Methyl-1,4-diazepane CN1CCNCCN1C6H14N2114.19Simple N-alkyl substitution, serves as a basic structural analog.
1-Phenyl-1,4-diazepane C1=CC=C(C=C1)N2CCNCC2C11H16N2176.26N-aryl substitution, introduces aromaticity and potential for pi-stacking interactions.
Diazepam Not a simple 1,4-diazepane but a well-known benzodiazepine derivative for comparisonC16H13ClN2O284.7Fused benzene ring, chloro and phenyl substituents, well-characterized CNS activity.[4]

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of 1,4-diazepane derivatives is intrinsically linked to the substituents on the nitrogen atoms. The introduction of different functional groups can modulate their affinity and selectivity for various receptors and enzymes.

Central Nervous System (CNS) Activity:

Many 1,4-diazepane and benzodiazepine derivatives exhibit significant CNS activity, primarily through their interaction with the GABA-A receptor, acting as positive allosteric modulators.[5] This interaction enhances the inhibitory effect of the neurotransmitter GABA, leading to anxiolytic, sedative, and anticonvulsant effects. The substituent at the N-1 position of the diazepine ring is known to influence the potency and pharmacological profile.[5] For instance, N-methylation and the presence of halogen substituents are often important for GABA-A receptor binding.[5]

While the specific CNS activity of this compound is uncharacterized, the presence of the ethoxyethyl group could influence its ability to cross the blood-brain barrier and its interaction with the receptor binding pocket.

Other Biological Activities:

Beyond the CNS, diazepane derivatives have shown promise in other therapeutic areas:

  • Anticancer Activity: Certain substituted 1,4-diazepines have demonstrated cytotoxic effects against various cancer cell lines.[6]

  • Antimicrobial and Antifungal Activity: The diazepine scaffold has been incorporated into molecules with antibacterial and antifungal properties.[1]

  • Sigma Receptor Ligands: Novel 1,4-diazepane-based compounds have been synthesized and evaluated as sigma receptor ligands, which are implicated in various neurological disorders.[7][8]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

GABA-A Receptor Binding Assay

This assay is crucial for determining the affinity of a compound for the GABA-A receptor, a primary target for many diazepane derivatives.

Objective: To quantify the binding affinity of a test compound to the GABA-A receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]muscimol or [³H]flumazenil)[9][10][11]

  • Non-specific binding control (e.g., unlabeled GABA or diazepam)[9][12]

  • Test compound (this compound or other derivatives)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times with binding buffer through repeated centrifugation and resuspension to remove endogenous GABA.[10]

  • Binding Assay:

    • Incubate the prepared membranes with the radioligand in the presence and absence of the test compound at various concentrations.

    • For determining non-specific binding, a parallel incubation is performed with an excess of an unlabeled ligand.[9]

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

GABA_A_Receptor_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Brain Tissue Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Centrifugation2 High-Speed Centrifugation Supernatant_Collection->Centrifugation2 Membrane_Pellet Collect Membrane Pellet Centrifugation2->Membrane_Pellet Washing Wash Pellet Membrane_Pellet->Washing Incubation Incubate Membranes with Radioligand & Test Compound Washing->Incubation Filtration Rapid Filtration Incubation->Filtration Washing_Filters Wash Filters Filtration->Washing_Filters Scintillation_Counting Scintillation Counting Washing_Filters->Scintillation_Counting Calculate_Specific_Binding Calculate Specific Binding Scintillation_Counting->Calculate_Specific_Binding Determine_IC50 Determine IC50 Calculate_Specific_Binding->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Workflow for GABA-A Receptor Binding Assay.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many CNS-active diazepanes involves the potentiation of GABAergic neurotransmission.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis Vesicle Synaptic Vesicle (contains GABA) GABA_synthesis->Vesicle Packaging GABA_A_Receptor GABA-A Receptor Vesicle->GABA_A_Receptor GABA Release & Binding Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Diazepane 1,4-Diazepane Derivative Diazepane->GABA_A_Receptor Positive Allosteric Modulation

Modulation of GABAergic signaling by diazepane derivatives.

This guide serves as a foundational resource for the comparative analysis of this compound. Further experimental investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential relative to other diazepane derivatives.

References

A Comparative Guide to 1-(2-Ethoxyethyl)-1,4-diazepane and 1-(2-Methoxyethyl)-1,4-diazepane for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds and substituents is a critical decision that profoundly influences the ultimate pharmacological profile of a candidate compound. This guide provides a comparative overview of 1-(2-Ethoxyethyl)-1,4-diazepane and 1-(2-Methoxyethyl)-1,4-diazepane, two closely related N-substituted 1,4-diazepane derivatives. Due to a scarcity of direct comparative experimental data in publicly available literature, this guide leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their respective physicochemical and pharmacological properties.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of centrally acting agents. The choice between a methoxyethyl and an ethoxyethyl substituent on the nitrogen atom can significantly impact a molecule's lipophilicity, metabolic stability, and receptor interactions, thereby fine-tuning its overall performance.

Physicochemical Properties: A Tale of Two Alkoxyethyl Chains

The primary structural difference between the two molecules lies in the terminal alkyl group of the ether substituent—a methyl group in 1-(2-Methoxyethyl)-1,4-diazepane and an ethyl group in its ethoxyethyl counterpart. This seemingly minor change is predicted to have a cascading effect on several key physicochemical parameters.

As a general principle, the addition of a methylene group (CH₂) increases molecular weight and lipophilicity. Consequently, this compound is expected to have a higher molecular weight and a greater octanol-water partition coefficient (logP) than 1-(2-Methoxyethyl)-1,4-diazepane. This increased lipophilicity may enhance membrane permeability but could also lead to decreased aqueous solubility. The basicity of the diazepine nitrogens, reflected in the pKa values, is not expected to differ significantly between the two compounds as the electronic effect of the distant ether oxygen is similar in both cases.

Property1-(2-Methoxyethyl)-1,4-diazepaneThis compound (Predicted)Reference
Molecular Formula C₈H₁₈N₂OC₉H₂₀N₂O[1]
Molecular Weight 158.24 g/mol 172.27 g/mol [1]
Predicted pKa 10.56 ± 0.20~10.5[1]
Predicted Boiling Point 217.6 ± 25.0 °CHigher than methoxyethyl analog[1]
Predicted Density 0.921 ± 0.06 g/cm³Similar to methoxyethyl analog[1]
Predicted logP LowerHigher

Experimental Protocols: Synthesis of N-Alkoxyethyl-1,4-diazepanes

A generalized and robust method for the synthesis of both this compound and 1-(2-Methoxyethyl)-1,4-diazepane involves the N-alkylation of a protected 1,4-diazepane precursor, followed by deprotection. A common protecting group for one of the nitrogen atoms is the Boc (tert-butyloxycarbonyl) group.

General Synthetic Protocol:
  • Protection of 1,4-diazepane: 1,4-diazepane is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) to yield mono-Boc-protected 1,4-diazepane.

  • N-Alkylation: The mono-Boc-protected 1,4-diazepane is then alkylated with either 2-methoxyethyl chloride or 2-ethoxyethyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). The reaction is typically heated to drive it to completion.

  • Deprotection: The Boc protecting group is removed from the resulting intermediate by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final product as a salt.

  • Purification: The final compound is purified by standard techniques such as crystallization or chromatography.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection 1,4-Diazepane 1,4-Diazepane Boc-1,4-Diazepane Boc-1,4-Diazepane 1,4-Diazepane->Boc-1,4-Diazepane Boc₂O, DCM Alkylated_Intermediate Boc-N-(Alkoxyethyl)- 1,4-Diazepane Boc-1,4-Diazepane->Alkylated_Intermediate Base, Solvent Alkoxyethyl_Chloride R-O-CH₂CH₂-Cl (R = Me or Et) Alkoxyethyl_Chloride->Alkylated_Intermediate Final_Product 1-(Alkoxyethyl)- 1,4-Diazepane Alkylated_Intermediate->Final_Product Acid (TFA or HCl)

A generalized workflow for the synthesis of N-alkoxyethyl-1,4-diazepanes.

Putative Pharmacological Profile: A Structure-Activity Relationship Perspective

Pharmacokinetics:

  • Absorption and Distribution: The higher predicted lipophilicity of this compound may lead to increased passive diffusion across biological membranes, potentially resulting in better oral absorption and brain penetration. However, it could also lead to increased non-specific binding to plasma proteins and tissues.

  • Metabolism: The terminal methyl group of the methoxyethyl substituent is susceptible to O-demethylation by cytochrome P450 enzymes. The ethyl group in the ethoxyethyl substituent can also be metabolized, but the rate and pathway may differ. The bulkier ethoxy group might sterically hinder enzymatic access, potentially leading to a longer half-life for the ethoxyethyl analog.

Pharmacodynamics:

The nature of the N-substituent can influence the binding affinity and selectivity of a ligand for its target receptor. The larger ethoxyethyl group may provide additional van der Waals interactions within a receptor's binding pocket, potentially leading to higher affinity. Conversely, the increased steric bulk could also result in a clash with the receptor, leading to decreased affinity. The precise effect is target-dependent and can only be determined through experimental testing.

For instance, in the context of G-protein coupled receptors (GPCRs), the N-substituent often occupies a specific sub-pocket. The subtle difference in size and conformation between a methoxyethyl and an ethoxyethyl group could alter the ligand's orientation and its ability to induce the conformational changes required for receptor activation or inhibition.

Signaling_Pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling Ligand_Me 1-(2-Methoxyethyl)- 1,4-diazepane Receptor Target Receptor (e.g., GPCR) Ligand_Me->Receptor Binding Ligand_Et 1-(2-Ethoxyethyl)- 1,4-diazepane Ligand_Et->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Modulation G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

A Comparative Analysis of the Biological Activities of Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has proven to be a versatile framework in medicinal chemistry. Its derivatives have yielded a diverse array of biologically active compounds, ranging from central nervous system modulators to potent anticancer agents. This guide provides a comparative overview of the biological activities of different classes of diazepane derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Anticancer Activity of Diazepane Derivatives

Several classes of diazepane derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process in cell division.

Comparative Efficacy of Anticancer Diazepane Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative diazepane derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
1,4-Benzodiazepines Compound 9a A549 (Lung)0.006[1]
HCT116 (Colon)0.007[1]
MCF-7 (Breast)0.015[1]
HeLa (Cervical)0.008[1]
K562 (Leukemia)0.009[1]
Dibenzodiazepines Unnamed DerivativeBCAP37 (Breast)0.45
SGC7901 (Gastric)0.30
HepG2 (Liver)0.52
HeLa (Cervical)0.68
HL-60 (Leukemia)0.39
Benzo[b]pyrano[2,3-e][2]diazepines Analogue 9 HCT-116 (Colon)16.19[3]
MCF-7 (Breast)17.16[3]
7-(1,4-Diazepan)-substituted[2][4]oxazolo[4,5-d]pyrimidines Unnamed DerivativeVarious0.9 - 1.9 (GI50)[5]
Mechanism of Action: Tubulin Polymerization Inhibition

Many anticancer diazepane derivatives exert their effect by disrupting microtubule dynamics, which are essential for mitotic spindle formation and, consequently, cell division.

Mechanism of Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequence Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Disruption of Dynamics Apoptosis Apoptosis Mitotic Arrest->Apoptosis Diazepane Derivative Diazepane Derivative Diazepane Derivative->Tubulin Dimers Binds to Tubulin

Caption: Diazepane derivatives can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Diazepane derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the diazepane derivative and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow Seed Cells Seed Cells Add Drug Add Drug Seed Cells->Add Drug Incubate Incubate Add Drug->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate_MTT Add MTT->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: A simplified workflow of the MTT assay for determining cell viability.

Central Nervous System Activity of Diazepane Derivatives

Diazepane derivatives, particularly the 1,4-benzodiazepines, are renowned for their effects on the central nervous system (CNS), primarily as anxiolytics and anticonvulsants. Their mechanism of action often involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

Comparative Anticonvulsant and Anxiolytic Activities

The following table presents a comparison of the in vivo efficacy of different diazepane derivatives in animal models of epilepsy and anxiety.

Derivative ClassCompoundAnimal ModelActivityED50 (mg/kg)Reference
1,4-Benzodiazepines DiazepamPicrotoxin-induced seizures (mice)Anticonvulsant~1.0[6]
Elevated Plus Maze (mice)Anxiolytic-[6]
Pyrrolo[2]benzodiazepines PBDT 13Picrotoxin-induced seizures (mice)Anticonvulsant~1.0[6]
Elevated Plus Maze (mice)Anxiolytic-[6]
Triazolopyrimidine Derivatives Compound 6d MES-induced seizures (mice)Anticonvulsant15.8[7]
PTZ-induced seizures (mice)Anticonvulsant14.1[7]
Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a calming or inhibitory effect on the nervous system.

GABA-A Receptor Signaling Pathway cluster_0 Neuronal Membrane GABA_Receptor GABA-A Receptor Chloride_Channel Chloride Channel (Closed) Chloride_Channel_Open Chloride Channel (Open) GABA_Receptor->Chloride_Channel_Open Conformational Change GABA GABA GABA->GABA_Receptor Binds Diazepane Diazepane Diazepane->GABA_Receptor Binds to Allosteric Site Hyperpolarization Hyperpolarization Neuronal Inhibition Neuronal Inhibition Hyperpolarization->Neuronal Inhibition Leads to Chloride_Channel_Open->Hyperpolarization Cl- Influx

Caption: Diazepanes potentiate GABAergic inhibition by binding to the GABA-A receptor.

Experimental Protocols

This model is used to evaluate the anticonvulsant properties of a compound. Picrotoxin is a non-competitive antagonist of the GABA-A receptor, and its administration induces seizures.

Materials:

  • Mice

  • Diazepane derivative solution

  • Picrotoxin solution (e.g., 2 mg/kg in saline)

  • Vehicle control (e.g., saline with a small amount of Tween 80)

  • Observation cages

Procedure:

  • Administration: Administer the diazepane derivative or vehicle control to the mice (e.g., intraperitoneally).

  • Induction: After a set pre-treatment time (e.g., 30 minutes), administer picrotoxin to induce seizures.

  • Observation: Observe the mice for the onset of clonic and tonic-clonic seizures and record the latency to the first seizure and the percentage of animals protected from seizures.

  • Data Analysis: Calculate the ED50, the dose at which 50% of the animals are protected from seizures.

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Mice or rats

  • Diazepane derivative solution

  • Vehicle control

  • Video tracking software

Procedure:

  • Administration: Administer the diazepane derivative or vehicle control to the animals.

  • Acclimatization: Allow the animals to acclimatize to the testing room for at least 30 minutes.

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Recording: Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle control.

Elevated Plus Maze Workflow Administer Drug Administer Drug Acclimatize Animal Acclimatize Animal Administer Drug->Acclimatize Animal Place on Maze Place on Maze Acclimatize Animal->Place on Maze Record Behavior (5 min) Record Behavior (5 min) Place on Maze->Record Behavior (5 min) Analyze Data Analyze Data Record Behavior (5 min)->Analyze Data

Caption: A workflow for assessing anxiolytic activity using the elevated plus maze.

Conclusion

The diazepane nucleus continues to be a privileged scaffold in the development of new therapeutic agents. The diverse biological activities, from potent anticancer effects through tubulin inhibition to significant CNS modulation via the GABA-A receptor, highlight the chemical tractability and pharmacological relevance of this heterocyclic system. The comparative data and detailed protocols provided in this guide aim to facilitate further research and development of novel diazepane derivatives with improved efficacy and safety profiles.

References

Docking studies of 1-(2-Ethoxyethyl)-1,4-diazepane with target proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct docking studies for 1-(2-Ethoxyethyl)-1,4-diazepane were identified in the public domain at the time of this report. This guide provides a comparative analysis of docking studies performed on structurally related 1,4-diazepane and benzodiazepine derivatives to offer insights into their potential interactions with various protein targets.

Introduction

1,4-diazepanes are a class of seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the benzodiazepine class of drugs. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. This guide summarizes the findings from various docking studies on 1,4-diazepane derivatives, presenting a comparison of their binding affinities and interaction patterns with different biological targets.

Comparative Docking Performance of 1,4-Diazepane Derivatives

The following table summarizes the quantitative data from various docking studies on 1,4-diazepane and benzodiazepine derivatives against different protein targets. The docking score, typically represented as binding energy (in kcal/mol), indicates the predicted affinity of the ligand for the protein, with more negative values suggesting stronger binding.

Compound ClassSpecific Derivative(s)Target Protein(s)Docking Score (kcal/mol) / IC50Reference Compound / AlternativeReference Compound Score / IC50
1,4-BenzodiazepineDiazepam, FlunitrazepamGABA-A ReceptorNot explicitly quantified in terms of a single score, but orientations were modeled.--
Pyrrolo[3,2-e][1][2]diazepineFused 1H-pyrrole derivativesEGFR, CDK2Not explicitly provided as docking scores, but potent anticancer activities (IC50 = 0.009 to 2.195 µM) were reported and supported by docking studies.[3]DoxorubicinIC50 = 0.008 µM[3]
1,4-BenzodiazepineNovel synthesized derivativesGABA-A ReceptorGood dock scores reported, with specific values not detailed in the abstract.[1]DiazepamCompared favorably in pharmacological evaluations.[1]
1,4-DiazepaneBenzofurane and quinoline substituted derivativesSigma-1 Receptor (σ1R)High affinity (Ki = 8 and 19 nM for compounds 2c and 2d respectively), supported by molecular dynamics.[2]Piperidine-based compoundsDiazepane series showed enhanced affinity.[2]
1,4-DiazepaneNovel synthesized derivativesFactor XaPotent inhibitory activity (IC50 = 6.8 nM for compound 13).[4]--
Quinoline-based compoundsLevofloxacinHuman kallikrein 7 in complex with a 1,4-diazepane-7-one 1-acetamide derivative-6.6 to -5.4 kcal/molOther quinoline-based drugsLevofloxacin showed superior properties.[5]

Experimental Protocols: A Generalized Molecular Docking Workflow

The methodologies cited in the reviewed studies generally adhere to a standard molecular docking protocol. A detailed, generalized workflow is provided below.

Ligand and Protein Preparation
  • Ligand Preparation: The three-dimensional structures of the 1,4-diazepane derivatives and any comparative compounds are typically generated using chemical drawing software (e.g., ChemDraw, MarvinSketch). Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation. For docking, ligands are usually saved in a format that includes atomic charges and atom types (e.g., PDBQT for AutoDock).

  • Protein Preparation: The 3D structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and partial charges are assigned. The protein is also typically converted to a compatible format for the docking software.

Grid Generation
  • A grid box is defined around the active site of the target protein. This box specifies the volume in which the docking software will search for binding poses of the ligand. The size and center of the grid box are crucial parameters and are often determined based on the location of a known co-crystallized ligand or by identifying putative binding pockets.

Molecular Docking
  • The prepared ligand is then docked into the defined grid box of the prepared protein using docking software such as AutoDock, AutoDock Vina, or Schrödinger's Glide. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.

Scoring and Analysis
  • The interactions between the ligand and the protein for each generated pose are evaluated using a scoring function. This function calculates a score, often representing the binding free energy, which predicts the binding affinity. The poses are then ranked based on these scores.

  • The best-ranked poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structure, Cleaning) protein_prep->grid_gen docking Molecular Docking (Conformational Search) grid_gen->docking scoring Scoring & Ranking (Binding Affinity Estimation) docking->scoring analysis Pose Analysis (Interaction Mapping) scoring->analysis

Caption: A flowchart illustrating the key steps in a typical molecular docking experiment.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway Hypothetical Signaling Pathway ligand 1,4-Diazepane Derivative receptor Target Protein (e.g., GPCR, Kinase) ligand->receptor Binding & Inhibition/Activation effector Effector Protein receptor->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response (e.g., Gene Expression, Proliferation) second_messenger->cellular_response

Caption: A diagram showing a potential signaling cascade that could be modulated by a 1,4-diazepane derivative.

References

A Comparative Guide to the Spectroscopic Validation of 1-(2-Ethoxyethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of 1-(2-Ethoxyethyl)-1,4-diazepane using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions are intended to serve as a benchmark for researchers synthesizing and characterizing this molecule. Furthermore, a detailed experimental protocol for acquiring NMR spectra is provided, alongside a comparison with alternative analytical techniques.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from the analysis of diazepane derivatives and related acyclic amines.[1][2]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.50t2HO-CH₂ -CH₃
~3.45t2HN-CH₂-CH₂ -O
~2.80 - 2.60m8HDiazepane Ring Protons
~2.55t2HN-CH₂ -CH₂-O
~1.15t3HO-CH₂-CH₃
(Broad singlet, variable)s1HNH

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~66.5O-CH₂ -CH₃
~70.0N-CH₂-CH₂ -O
~58.0N-CH₂ -CH₂-O
~50.0 - 45.0Diazepane Ring Carbons
~15.0O-CH₂-CH₃

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for the validation of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of synthesized this compound.

Materials and Equipment:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Data Analysis:

  • Compare the obtained chemical shifts, multiplicities, and integrals with the predicted values in Tables 1 and 2.

  • Analyze the coupling patterns in the ¹H NMR spectrum to confirm the connectivity of the protons.

  • Ensure the number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of this compound, starting from synthesis to final structure confirmation.

G Workflow for this compound Validation cluster_synthesis Synthesis & Purification cluster_validation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Acquisition NMR Spectra Acquisition (1H & 13C) Purification->NMR_Acquisition MS_Analysis Mass Spectrometry (Alternative) Purification->MS_Analysis IR_Analysis IR Spectroscopy (Alternative) Purification->IR_Analysis Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Structure_Confirmation Structure Confirmation MS_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation Comparison Comparison with Predicted Data Data_Processing->Comparison Comparison->Structure_Confirmation

Caption: Logical workflow for the synthesis and spectroscopic validation of this compound.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the validation of this compound.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), quantitative analysis.Non-destructive, provides unambiguous structural data.Relatively low sensitivity, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, fragmentation pattern.High sensitivity, can identify compounds in complex mixtures.Does not provide detailed stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, requires minimal sample preparation.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.High resolution and sensitivity for purity determination.Does not provide structural information.

In a comprehensive validation strategy, NMR spectroscopy would be the primary technique for structural confirmation, supported by mass spectrometry to confirm the molecular weight and HPLC to determine the purity of the synthesized compound. IR spectroscopy can offer a quick check for the presence of key functional groups.

References

Quantitative structure-activity relationship (QSAR) analysis of diazepines.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to QSAR Analysis of Diazepine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quantitative Structure-Activity Relationship (QSAR) analysis is a cornerstone of modern drug discovery, enabling the prediction of biological activity from molecular structure. This guide provides a comparative overview of different QSAR methodologies applied to diazepine derivatives, a class of compounds with a broad spectrum of pharmacological activities. By examining key studies, we aim to provide researchers with insights into the application of these computational techniques for the rational design of novel therapeutic agents.

Comparison of QSAR Models for Diazepine Derivatives

This section compares two distinct QSAR studies on diazepine derivatives, highlighting the different methodologies and their respective outcomes.

Study 1: 3D-QSAR Analysis of Benzodiazepine Derivatives as Phosphodiesterase IV (PDE4) Inhibitors

This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the structural requirements for benzodiazepine derivatives to inhibit PDE4, a key enzyme in the inflammatory process.[1]

Study 2: 2D-QSAR and Molecular Docking of Designer Benzodiazepines (DBZDs) Targeting GABA-A Receptors

This research focused on predicting the biological activity of newly emerging "designer" benzodiazepines by developing a 2D-QSAR model. The study also incorporated molecular docking to further investigate the interaction with the GABA-A receptor.[2][3]

Quantitative Data Summary
Parameter Study 1: CoMFA/CoMSIA (PDE4 Inhibitors)[1] Study 2: 2D-QSAR (GABA-A Receptor Ligands)[2]
QSAR Method 3D-QSAR (CoMFA and CoMSIA)2D-QSAR
Number of Compounds Not specified in abstract76 (67 training, 9 test)
Statistical Metric (r²) Not specified in abstractTraining set: 0.75, Test set: 0.66
Cross-validation (q² or xr²) Not specified in abstractNot specified in abstract (LOO cross-validation mentioned)
Key Findings CoMSIA provided more detailed information on the interaction with the PDE4 active site, while CoMFA was superior for activity prediction.The model successfully predicted high biological activity for 41% of 101 identified designer benzodiazepines. Key descriptors included logP, hydrophobic and polar surface areas, and molecular flexibility.

Experimental and Computational Protocols

Study 1: 3D-QSAR (CoMFA/CoMSIA) of PDE4 Inhibitors

Biological Activity Determination: The biological activity data used for the QSAR model was the affinity of the benzodiazepine derivatives for the phosphodiesterase IV (PDE4) enzyme. This was likely determined through in vitro enzymatic assays, measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). These IC50 values are typically converted to a logarithmic scale (pIC50) for QSAR analysis.

Computational Methodology:

  • Molecular Modeling: Three-dimensional structures of the benzodiazepine derivatives were generated and optimized using computational chemistry software.

  • Molecular Alignment: A crucial step in 3D-QSAR, the molecules in the dataset were aligned based on a common substructure or pharmacophore.

  • CoMFA Field Calculation: Steric and electrostatic fields were calculated around the aligned molecules using a probe atom. These field values served as the independent variables in the subsequent statistical analysis.

  • CoMSIA Field Calculation: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive description of the molecular properties.[1]

  • Partial Least Squares (PLS) Analysis: PLS was used to derive a linear correlation between the calculated 3D fields (independent variables) and the biological activity (dependent variable).

  • Model Validation: The predictive power of the generated CoMFA and CoMSIA models was assessed using cross-validation techniques (e.g., leave-one-out).

Study 2: 2D-QSAR of GABA-A Receptor Ligands

Biological Activity Data: The biological activity data for this study consisted of experimental log1/c values, where 'c' is the concentration of the compound required to elicit a specific biological response at the GABA-A receptor.[2]

Computational Methodology:

  • Descriptor Calculation: A wide range of 2D molecular descriptors were calculated for each molecule from their 2D structures. These descriptors quantify various physicochemical properties such as hydrophobicity (logP), molecular weight, polar surface area, and topological indices.[2]

  • Model Building: The QSAR model was constructed using the partial least squares (PLS) method, which is adept at handling a large number of descriptors and identifying the most relevant ones for predicting biological activity.[2]

  • Model Validation: The robustness and predictive ability of the QSAR model were evaluated through:

    • Internal Validation: Leave-one-out (LOO) cross-validation was performed on the training set.[2]

    • External Validation: The predictive power of the model was assessed using an external test set of compounds that were not used in the model development.[2]

  • Molecular Docking: To complement the QSAR analysis, molecular docking studies were performed to simulate the binding of the benzodiazepine derivatives into the active site of the GABA-A receptor. This provided insights into the specific molecular interactions driving the biological activity.[2][3]

Visualizations

Logical Workflow for 3D-QSAR (CoMFA/CoMSIA)

3D_QSAR_Workflow cluster_data Data Preparation cluster_modeling 3D-QSAR Modeling cluster_validation Model Validation & Interpretation A Molecular Structures C 3D Structure Generation & Optimization A->C B Biological Activity Data (pIC50) F PLS Analysis B->F D Molecular Alignment C->D E CoMFA/CoMSIA Field Calculation D->E E->F G Cross-Validation (q²) F->G H Contour Map Generation F->H I Design of New Compounds H->I

Caption: A generalized workflow for 3D-QSAR analysis.

Experimental Workflow for 2D-QSAR and Docking

2D_QSAR_Docking_Workflow cluster_qsar 2D-QSAR cluster_docking Molecular Docking cluster_synthesis Synergistic Outcome A 2D Structures & Biological Data B Descriptor Calculation A->B F Ligand & Receptor Preparation A->F C Data Splitting (Training/Test Set) B->C D PLS Model Building C->D E Model Validation (r², q²) D->E I SAR Interpretation & New Compound Design E->I G Docking Simulation F->G H Binding Affinity & Pose Analysis G->H H->I

Caption: Integrated workflow for 2D-QSAR and molecular docking.

Signaling Pathway of GABA-A Receptor Modulation by Benzodiazepines

GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effect Cellular Effect GABA_R GABA-A Receptor (Chloride Ion Channel) Cl_Influx Chloride Ion (Cl-) Influx GABA_R->Cl_Influx Opens GABA GABA GABA->GABA_R Binds BZD Benzodiazepine BZD->GABA_R Positive Allosteric Modulator Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Reduced Neuronal Excitability (Anxiolytic, Sedative Effects) Hyperpolarization->Inhibition

Caption: Modulation of GABA-A receptor signaling by benzodiazepines.

References

A Comparative Guide to N-Substituted 1,4-Diazepane Derivatives: Synthesis, Characterization, and Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-substituted 1,4-diazepane derivatives, focusing on their synthesis, characterization, and potential as therapeutic agents. Due to the limited availability of direct experimental data for 1-(2-Ethoxyethyl)-1,4-diazepane, this guide utilizes its close structural analog, 1-(2-methoxyethyl)-1,4-diazepane , as a primary point of comparison. This compound is evaluated alongside a representative N-aryl derivative, 1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane , for which experimental data on anticancer activity is available.[1] This comparison aims to highlight the influence of the N-substituent on the synthetic route and biological properties of the 1,4-diazepane scaffold.

Introduction to 1,4-Diazepanes

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] Derivatives of 1,4-diazepane have shown a wide range of therapeutic activities, including antipsychotic, anxiolytic, anticonvulsant, and, notably, anticancer effects.[2][4] The substituents on the nitrogen atoms of the diazepane ring play a crucial role in determining the pharmacological profile of these molecules. This guide explores the differences between an N-alkoxyethyl substituted diazepane and an N-aroyl-N'-benzyl substituted counterpart.

Synthesis and Characterization

The synthesis of N-substituted 1,4-diazepanes can be achieved through various synthetic strategies. The choice of route often depends on the desired substituents and the availability of starting materials.

Table 1: Comparison of Physicochemical and Synthetic Data
Parameter1-(2-methoxyethyl)-1,4-diazepane1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane
Molecular Formula C₈H₁₈N₂OC₂₅H₂₄N₂O₂
Molecular Weight 158.24 g/mol 384.47 g/mol
General Synthetic Approach Reductive aminationAcylation
Reported Yield Not explicitly reportedNot explicitly reported, but generally good yields for this reaction type
Physical State Not explicitly reportedNot explicitly reported

Note: Data for 1-(2-methoxyethyl)-1,4-diazepane is based on publicly available database information due to a lack of detailed published experimental results.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-methoxyethyl)-1,4-diazepane (Hypothetical Route based on similar reactions)

A common method for the N-alkylation of amines is reductive amination. This hypothetical protocol is based on established procedures for similar compounds.

Workflow for the Synthesis of 1-(2-methoxyethyl)-1,4-diazepane

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1,4-Diazepane E Stir at Room Temperature A->E B 2-methoxyacetaldehyde B->E C Reducing Agent (e.g., NaBH(OAc)₃) C->E D Solvent (e.g., Dichloromethane) D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J 1-(2-methoxyethyl)-1,4-diazepane I->J

Caption: A generalized workflow for the synthesis of 1-(2-methoxyethyl)-1,4-diazepane via reductive amination.

Materials:

  • 1,4-Diazepane

  • 2-methoxyacetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,4-diazepane in dichloromethane, add 2-methoxyacetaldehyde.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-(2-methoxyethyl)-1,4-diazepane.

Protocol 2: Synthesis of 1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane[1]

This protocol describes the acylation of 1-benzyl-1,4-diazepane with an aroyl chloride.

Workflow for the Synthesis of 1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A 1-benzyl-1,4-diazepane E Stir at 0°C to Room Temperature A->E B benzofuran-2-carbonyl chloride B->E C Triethylamine C->E D Dichloromethane D->E F Wash with Water E->F G Wash with Brine F->G H Dry and Concentrate G->H I 1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane H->I

Caption: A workflow for the synthesis of 1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane via acylation.

Materials:

  • 1-benzyl-1,4-diazepane

  • Benzofuran-2-carbonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-benzyl-1,4-diazepane and triethylamine in dichloromethane and cool the mixture to 0°C.

  • Add a solution of benzofuran-2-carbonyl chloride in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

Comparative Biological Activity: Anticancer Potential

While no direct anticancer data is available for 1-(2-methoxyethyl)-1,4-diazepane, the broader class of 1,4-diazepine derivatives has been investigated for cytotoxic effects against various cancer cell lines. In contrast, specific data is available for N-aroyl-1,4-diazepane derivatives.

Table 2: Cytotoxicity Data for a Representative N-Aryl-1,4-Diazepane Derivative
CompoundCell LineIC₅₀ (µM)Reference
1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepanePANC-1 (Pancreatic Cancer)>100[1]
1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepaneHT-29 (Colon Cancer)>100[1]

The data indicates that this particular N-aroyl-1,4-diazepane derivative did not exhibit significant cytotoxicity against the tested cancer cell lines at concentrations up to 100 µM.[1] However, other studies on different N-aryl-1,4-diazepines have shown promising anticancer activity, suggesting that the nature of the aryl group is a critical determinant of cytotoxicity. For example, some benzo[b]pyrano[2,3-e][1][4]diazepines have shown IC₅₀ values in the micromolar range against HCT-116 and MCF-7 cell lines.[2]

Signaling Pathway Implication (Hypothetical)

The mechanism of action for the anticancer effects of 1,4-diazepines is not fully elucidated but may involve the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.

G A 1,4-Diazepane Derivative B Interaction with Cellular Target (e.g., Receptor, Enzyme) A->B C Signal Transduction Cascade B->C D Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Caspase Activation F->G H Apoptosis G->H

Caption: A hypothetical signaling pathway illustrating the potential mechanism of apoptosis induction by 1,4-diazepane derivatives.

Conclusion

This comparative guide highlights the synthetic accessibility and potential biological relevance of N-substituted 1,4-diazepane derivatives. While direct experimental data for this compound remains scarce, the analysis of its methoxy analog and a representative N-aryl derivative underscores the importance of the N-substituent in defining the properties of these compounds. The N-aroyl derivative, while not highly cytotoxic in the cited study, represents a class of compounds with demonstrated anticancer potential in other contexts.[2] Future research should focus on the systematic exploration of various N-substituents on the 1,4-diazepane scaffold to develop derivatives with enhanced and selective anticancer activity. The detailed experimental protocols provided herein offer a foundation for the synthesis and future investigation of these promising therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of 1-(2-Ethoxyethyl)-1,4-diazepane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, goggles or a face shield, and a lab coat, to prevent skin and eye contact.[1] All handling of 1-(2-Ethoxyethyl)-1,4-diazepane and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[2]

Segregation and Storage of Waste

Proper segregation of chemical waste is a foundational principle of laboratory safety.[1] Waste containing this compound should be kept separate from other chemical waste streams to prevent hazardous reactions.[1] Specifically, it should not be mixed with acids or strong oxidizing agents.[1]

Waste should be collected in a designated, leak-proof container made of a compatible material.[1] The container must be clearly labeled with the chemical name, "this compound," and appropriate hazard warnings.[1] The container should be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1]

Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] These companies are equipped to handle and dispose of chemical wastes in an environmentally sound and compliant manner.[1]

Small Quantities (Spills): In the event of a small spill, ensure adequate ventilation and wear appropriate PPE.[3] The spilled material should be absorbed with an inert material (e.g., vermiculite, dry sand, or earth) and then collected into a suitable, sealable container for disposal.[4] Do not allow the chemical to enter drains or waterways.[2]

Bulk Quantities: For larger quantities of expired or unused this compound, direct disposal into the trash or sewer system is not appropriate.[1][5] The compound's properties as an amine suggest it may be harmful to aquatic life.[1][6] Therefore, it is essential to arrange for collection by a certified hazardous waste management service.[1]

Empty Containers: Containers that have held this compound should be managed as hazardous waste unless properly decontaminated.[7] Triple rinsing the container with a suitable solvent can decontaminate it; however, the rinsate must be collected and disposed of as hazardous waste.[7]

In-Lab Treatment (Not Recommended without Expert Consultation)

While some laboratory procedures allow for the in-lab treatment of certain chemical wastes, such as the neutralization of simple acids and bases, this is generally not recommended for more complex molecules like this compound without specific, validated protocols.[6] The reaction of this compound with other chemicals for neutralization purposes could produce unknown and potentially hazardous byproducts.

Quantitative Data Summary

There is no specific quantitative data available from the search results regarding disposal limits for this compound. The general guidelines for sewer disposal of chemicals, where permissible, often include pH and volume limits, as summarized in the table below. However, it is crucial to note that amines are often restricted from sewer disposal due to their odor and potential environmental toxicity.[6]

ParameterGeneral Guideline for Sewer Disposal (for permissible substances)Applicability to this compound
pH Between 5 and 9[6]Not directly applicable; neutralization not recommended without a specific protocol.
Volume Limited to small quantities (e.g., < 5 gallons of liquid)[6]Not recommended due to the chemical's nature as an amine.
HMIS/NFPA Rating Health and fire ratings of 0 or 1[6]The specific ratings for this compound are not available.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe assess_quantity Assess Quantity of Waste wear_ppe->assess_quantity small_spill Small Spill assess_quantity->small_spill Small bulk_quantity Bulk Quantity assess_quantity->bulk_quantity Large absorb Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb collect_waste Collect Waste into a Labeled, Sealable Container bulk_quantity->collect_waste absorb->collect_waste store_waste Store Container in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_hw Contact Licensed Hazardous Waste Disposal Service store_waste->contact_hw no_sewer Do NOT Dispose Down the Drain store_waste->no_sewer no_trash Do NOT Dispose in Regular Trash store_waste->no_trash dispose Arrange for Professional Disposal contact_hw->dispose

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(2-Ethoxyethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 1-(2-Ethoxyethyl)-1,4-diazepane. Adherence to these protocols is essential for ensuring a safe laboratory environment.

While the Safety Data Sheet (SDS) from Sigma-Aldrich for this compound indicates that it is not classified as a hazardous substance or mixture, it is crucial to note that the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, a cautious approach and the implementation of standard laboratory safety protocols are strongly recommended to minimize any potential risks.

Personal Protective Equipment (PPE)

Due to the limited toxicological data available for this compound, the following personal protective equipment should be considered standard practice to ensure user safety.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Protection Laboratory coatA standard, long-sleeved lab coat should be worn and kept fastened.
Respiratory Protection Not generally required if handled in a well-ventilated areaUse a NIOSH-approved respirator if there is a risk of generating aerosols or if working in a poorly ventilated space.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical. The following workflow outlines the necessary steps to be taken before, during, and after the handling process.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_chem Handle this compound Inside the Fume Hood prep_materials->handle_chem Begin Experiment post_decon Decontaminate Work Area handle_chem->post_decon Experiment Complete post_dispose Dispose of Waste Properly post_decon->post_dispose post_doff Doff Personal Protective Equipment (PPE) post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Figure 1: Workflow for safely handling this compound.
Experimental Protocol: Step-by-Step Guidance

Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory area where the chemical will be handled, put on a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Verify Ventilation: Ensure that the designated fume hood is functioning correctly.

  • Assemble Materials: Gather all necessary equipment and reagents, placing them within the fume hood to minimize movement in and out of the handling area.

Handling:

  • Chemical Manipulation: All handling of this compound, including weighing, transferring, and mixing, should be conducted within the fume hood to prevent inhalation of any potential vapors.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the affected area thoroughly.

Post-Handling:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and then with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent materials, must be placed in a designated hazardous waste container.

  • Disposal Route: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethoxyethyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(2-Ethoxyethyl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.